molecular formula C17H32N2SSn B040798 2-Methylthio-4-(tributylstannyl)pyrimidine CAS No. 123061-49-4

2-Methylthio-4-(tributylstannyl)pyrimidine

Katalognummer: B040798
CAS-Nummer: 123061-49-4
Molekulargewicht: 415.2 g/mol
InChI-Schlüssel: PTONZGYJJBJAGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylthio-4-(tributylstannyl)pyrimidine is a useful research compound. Its molecular formula is C17H32N2SSn and its molecular weight is 415.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tributyl-(2-methylsulfanylpyrimidin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTONZGYJJBJAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376850
Record name 2-(Methylthio)-4-(tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123061-49-4
Record name 2-(Methylthio)-4-(tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylthio-4-(tributylstannyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of 2-Methylthio-4-(tributylstannyl)pyrimidine, a key reagent in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties

This compound is an organotin compound featuring a pyrimidine scaffold. Its primary utility lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 123061-49-4[1][2][3]
Molecular Formula C₁₇H₃₂N₂SSn[3][4]
Molecular Weight 415.22 g/mol [4]
Boiling Point 112 °C at 0.01 Torr (Predicted)[4]
Storage Temperature 2-8°C[4]
pKa (Predicted) 0.31 ± 0.31[4]
Safety Information

This compound is classified as hazardous. The relevant hazard codes indicate that it is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is very toxic to aquatic life with long-lasting effects.[4] Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this reagent.

Synthesis and Reactivity

Postulated Synthesis Workflow

The synthesis would likely proceed via a nucleophilic substitution or a metal-catalyzed reaction where the tributylstannyl group is introduced at the 4-position of the pyrimidine ring. A generalized workflow for this process is depicted below.

G A 2-Methylthio-4-halopyrimidine C Reaction Vessel A->C B Tributyltin Reagent (e.g., (Bu3Sn)2 or Bu3SnLi) B->C E Purification (e.g., Chromatography) C->E Reaction D This compound E->D Isolation

A postulated workflow for the synthesis of this compound.
Reactivity in Stille Cross-Coupling Reactions

This compound is primarily utilized as an organostannane partner in Stille cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the coupling of the pyrimidine moiety to a variety of organic electrophiles, such as aryl, heteroaryl, vinyl, or acyl halides and triflates.

A general procedure for the Stille coupling of this compound with an aryl halide is as follows:

  • To a solution of the aryl halide (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, dioxane, or DMF) is added this compound (1.0-1.2 equivalents).

  • A palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 equivalents), is added to the mixture.

  • In some cases, a copper(I) co-catalyst (e.g., CuI) and/or a ligand (e.g., triphenylarsine) may be added to enhance the reaction rate and yield.

  • The reaction mixture is degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C until the starting materials are consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified, typically by flash column chromatography on silica gel, to afford the desired coupled product.

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G A Pd(0)Ln B Oxidative Addition A->B D R-Pd(II)Ln-X B->D C R-X C->B E Transmetalation D->E G R-Pd(II)Ln-R' E->G F R'-SnBu3 F->E H Reductive Elimination G->H H->A I R-R' H->I

The catalytic cycle of the Stille cross-coupling reaction.

Spectroscopic Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound are limited. However, based on the known spectral properties of related pyrimidine derivatives and organotin compounds, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be expected to show characteristic signals for the pyrimidine ring protons, the methylthio group protons (a singlet around 2.5 ppm), and multiple overlapping signals for the protons of the three butyl groups attached to the tin atom (in the range of 0.8-1.6 ppm).

  • ¹³C NMR: The carbon spectrum would display signals for the pyrimidine ring carbons, the methylthio carbon, and the distinct carbons of the tributylstannyl group.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkyl and aromatic groups, C=N and C=C stretching vibrations of the pyrimidine ring, and C-S stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of butyl groups and other fragments from the pyrimidine moiety. The presence of tin would be evident from its characteristic isotopic pattern.

Biological Activity

There is no publicly available information to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Its primary application is as a chemical reagent in organic synthesis. The toxicity associated with organotin compounds necessitates careful handling to avoid exposure.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the construction of more complex molecules containing a 2-methylthiopyrimidine core via the Stille cross-coupling reaction. While detailed experimental and spectroscopic data are not widely published, its properties and reactivity can be reliably inferred from the extensive literature on related organostannanes and pyrimidine chemistry. Researchers utilizing this compound should adhere to strict safety protocols due to the inherent toxicity of organotin reagents.

References

In-Depth Technical Guide: 2-Methylthio-4-(tributylstannyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylthio-4-(tributylstannyl)pyrimidine, a key organometallic intermediate in modern organic synthesis. The document details its chemical structure, properties, synthesis, and primary applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. Particular emphasis is placed on the Stille coupling reaction, a cornerstone of carbon-carbon bond formation in medicinal chemistry and drug discovery. This guide includes a detailed experimental protocol for a typical Stille coupling application, quantitative data, and a workflow diagram to illustrate its role in the synthesis of functionalized pyrimidine derivatives.

Introduction

This compound is a specialized organotin reagent valued for its role in the synthesis of substituted pyrimidines. The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active compounds, including antiviral and anticancer agents, as well as kinase inhibitors. The strategic functionalization of the pyrimidine ring is therefore of paramount importance in drug discovery and development. This reagent provides a robust and versatile platform for introducing aryl, heteroaryl, or vinyl substituents at the 4-position of the 2-methylthiopyrimidine core through the Stille cross-coupling reaction. The methylthio group itself is a versatile handle that can be further manipulated, for instance, through oxidation to the corresponding sulfone, which can then act as a leaving group in nucleophilic aromatic substitution reactions.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring substituted with a methylthio group at the 2-position and a tributylstannyl group at the 4-position.

Structure:

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 123061-49-4[1]
Molecular Formula C₁₇H₃₂N₂SSn[1]
Molecular Weight 415.22 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
Storage Store at room temperature, protected from light.[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible literature, its synthesis can be inferred from standard organometallic chemistry principles. A plausible synthetic route would involve the reaction of a suitable pyrimidine precursor, such as 4-chloro-2-methylthiopyrimidine, with an organotin reagent like hexabutylditin in the presence of a palladium catalyst.

For a related isomer, 2-(Methylthio)-5-(tributylstannyl)pyrimidine, the synthesis involves the reaction of 5-bromo-2-(methylthiopyrimidine) with hexabutylditin and a palladium catalyst. A similar approach would be applicable for the 4-stannyl isomer.

Reactivity and Applications: The Stille Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyrimidine ring and an organic electrophile, typically an aryl, heteroaryl, or vinyl halide or triflate.

The general mechanism of the Stille reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

General Experimental Protocol for Stille Coupling

The following is a representative protocol for the Stille coupling of an organostannane with an organic halide. This protocol should be adapted and optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., aryl bromide) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02 - 0.05 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, toluene, or dioxane)

  • Optional: Copper(I) iodide (CuI) as a co-catalyst

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and CuI (if used).

  • Add the anhydrous, degassed solvent via syringe.

  • Add this compound to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Typical Stille Coupling Reaction Parameters

ParameterConditions
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ with a phosphine ligand
Solvent DMF, Toluene, Dioxane, THF
Temperature 80 - 120 °C
Additives CuI, LiCl, CsF
Work-up Aqueous KF or NH₄Cl wash to remove tin salts

Role in Drug Discovery and Development

The 4-aryl-2-methylthiopyrimidine motif, readily accessible through the Stille coupling of this compound, is a key structural element in many kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By creating libraries of 4-aryl-2-methylthiopyrimidines with diverse aryl substituents, medicinal chemists can perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of potential drug candidates.

Logical Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery of pyrimidine-based kinase inhibitors, highlighting the role of this compound.

G cluster_synthesis Synthesis of Pyrimidine Library cluster_screening Screening and Optimization A 2-Methylthio-4- (tributylstannyl)pyrimidine C Stille Cross-Coupling A->C B Aryl/Heteroaryl Halide Library B->C D 4-Aryl-2-methylthio- pyrimidine Library C->D E High-Throughput Screening (HTS) against Kinase Panel D->E Library for Screening F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G G->B Iterative Synthesis of New Analogs H Lead Optimization G->H I Preclinical Candidate H->I

Caption: Workflow for pyrimidine-based kinase inhibitor discovery.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of functionalized pyrimidines. Its primary application in the Stille cross-coupling reaction provides a reliable method for the formation of carbon-carbon bonds, enabling the construction of diverse molecular libraries for drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals seeking to leverage the power of palladium-catalyzed cross-coupling reactions in their synthetic endeavors. The strategic use of this reagent will continue to facilitate the development of novel therapeutics and functional materials.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Methylthio-4-(tributylstannyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2-Methylthio-4-(tributylstannyl)pyrimidine, a member of the highly toxic organotin family. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from data on the closely related 2-(tributylstannyl)pyrimidine and the extensive toxicological literature on tributyltin (TBT) compounds. Researchers must handle this compound with extreme caution, assuming it possesses a hazard profile similar to other highly toxic organotin reagents.

Hazard Identification and Classification

This compound is classified as a highly toxic substance. The primary hazard stems from the tributyltin (TBT) moiety, which is known for its severe toxicity through ingestion, dermal contact, and inhalation.[1] Organotin compounds can cause significant irritation and burns to the skin and eyes and may affect the central nervous system.[2]

GHS Hazard Classification (based on 2-(Tributylstannyl)pyrimidine)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation3H331: Toxic if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic1H410: Very toxic to aquatic life with long lasting effects

Data extrapolated from the Safety Data Sheet for 2-(Tributylstannyl)pyrimidine, CAS No. 153435-63-3.[1]

Toxicological Data

Tributyltin compounds are recognized for their high toxicity. They are readily absorbed through the skin and gastrointestinal tract and can be transferred across the blood-brain barrier and from the placenta to a fetus.[3] The toxicity of organotin compounds is largely influenced by the alkyl groups attached to the tin atom.[2][4]

Quantitative Toxicity Data for Tributyltin (TBT) Compounds

CompoundTestRouteSpeciesValue
Tributyltin OxideLD50OralRat5 ppm (in diet produced immunotoxicity in a 2-year study)[5]
Tributyltin ChlorideLD50OralRat122-349 mg/kg[2]
Trimethyltin ChlorideLD50OralRat12.6 mg/kg[2]

Occupational Exposure Limits for Organotin Compounds

OrganizationLimitValue
OSHAPEL0.1 mg tin/m³[2]
ACGIHTLV-TWA0.1 mg tin/m³[2]
ACGIHSTEL0.2 mg tin/m³[2]

Experimental Protocols for Safe Handling

Due to the high toxicity of this compound, stringent adherence to the following protocols is mandatory.

3.1. Personal Protective Equipment (PPE)

  • Gloves: Wear nitrile or neoprene gloves. Latex gloves are not suitable. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical splash goggles are required.

  • Lab Coat: A lab coat must be worn at all times.

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood.

3.2. Engineering Controls

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed in a well-ventilated and certified chemical fume hood.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

3.3. Handling Procedures

  • Avoid Inhalation: Do not breathe dust, fumes, or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Weighing: Weigh the compound in a fume hood, preferably within a glove box or using a containment system.

  • Transfers: Use a syringe or cannula for liquid transfers of solutions containing the compound. For solids, use appropriate spatulas and weighing paper within a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

3.4. Spill and Waste Disposal

  • Spills: In case of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow the material to enter drains or waterways.

  • Waste Disposal: Dispose of all waste containing this compound as hazardous waste in accordance with local, state, and federal regulations. All contaminated labware must be decontaminated or disposed of as hazardous waste.

Visualized Workflows and Pathways

4.1. Safe Handling Workflow

prep Preparation & PPE handling Handling in Fume Hood prep->handling Don appropriate PPE reaction Reaction Setup handling->reaction Weighing & transfer workup Reaction Workup reaction->workup Monitor reaction waste Waste Disposal workup->waste Collect hazardous waste decon Decontamination workup->decon Clean glassware exposure Exposure (Inhalation, Dermal, Ingestion) absorption Absorption into Bloodstream exposure->absorption distribution Distribution to Organs (Liver, Kidney, CNS) absorption->distribution metabolism Metabolism distribution->metabolism toxicity Cellular Toxicity (Oxidative Stress, Endocrine Disruption) distribution->toxicity excretion Excretion metabolism->excretion

References

An In-depth Technical Guide to Organotin Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organotin compounds, organic compounds containing at least one tin-carbon bond, have carved a significant niche in the landscape of modern organic synthesis.[1][2] Since the first synthesis of an organotin compound, diethyltin diiodide, by Edward Frankland in 1849, the field has evolved dramatically, providing a versatile toolkit for the construction of complex molecular architectures.[3] This guide provides a comprehensive overview of the core applications of organotin compounds in organic synthesis, with a particular focus on their utility in the development of novel therapeutics. It covers key reactions, detailed experimental protocols, and the underlying mechanistic principles, including their interaction with biological signaling pathways.

Core Synthetic Methodologies Employing Organotin Reagents

Organotin reagents are instrumental in a variety of powerful carbon-carbon and carbon-hydrogen bond-forming reactions. Their stability, functional group tolerance, and predictable reactivity make them invaluable in multi-step syntheses.

The Stille Coupling: A Cornerstone of C-C Bond Formation

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide (e.g., triflate), enabling the formation of a wide array of C-C bonds.[1][2] This reaction is celebrated for its mild conditions and exceptional tolerance of various functional groups, making it a staple in the synthesis of complex molecules, including natural products and pharmaceuticals.[4]

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]

The versatility of the Stille coupling is demonstrated by its broad substrate scope, as highlighted in the following tables:

Table 1: Stille Coupling of Aryl Halides with Various Organostannanes

Aryl HalideOrganostannaneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
4-IodoanisoleVinyltributylstannanePd(PPh₃)₄ (2)THF651692J. K. Stille, Angew. Chem. Int. Ed. Engl.1986 , 25, 508-524.
4-BromobenzonitrilePhenyltributylstannanePd(PPh₃)₄ (3)Toluene1002485A. M. Echavarren, J. K. Stille, J. Am. Chem. Soc.1987 , 109, 5478-5486.
2-Chloropyridine2-FuryltributylstannanePd₂(dba)₃ (1.5), P(t-Bu)₃ (3)Dioxane1001278A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed.1999 , 38, 2411-2413.[6]
Methyl 4-iodobenzoate(E)-1-HexenyltributylstannanePdCl₂(PPh₃)₂ (2)DMF80395V. Farina, B. Krishnan, J. Am. Chem. Soc.1991 , 113, 9585-9595.

Table 2: Stille Coupling of Vinyl Halides and Triflates

Vinyl Halide/TriflateOrganostannaneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
(E)-1-Iodo-1-octeneVinyltributylstannanePd(PPh₃)₄ (2)THF601888J. K. Stille, B. L. Groh, J. Am. Chem. Soc.1987 , 109, 813-817.
1-Bromo-2-methylpropenePhenyltributylstannanePdCl₂(dppf) (3)NMP802476W. J. Scott, J. K. Stille, J. Am. Chem. Soc.1986 , 108, 3033-3040.
Cyclohexenyl triflate2-ThienyltributylstannanePd(PPh₃)₄ (5), LiClTHF70691W. J. Scott, G. T. Crisp, J. K. Stille, J. Am. Chem. Soc.1984 , 106, 4630-4632.
(Z)-3-Iodo-2-propen-1-olAllyltributylstannanePd(PPh₃)₄ (2)THF25482J. K. Stille, M. G. Saulnier, J. Am. Chem. Soc.1986 , 108, 1584-1590.

Synthesis of 4-Methoxy-4'-nitrobiphenyl

To a solution of 4-iodoanisole (1.0 equiv) and 4-nitrophenyltributylstannane (1.1 equiv) in anhydrous DMF is added Pd(PPh₃)₄ (2 mol%). The reaction mixture is degassed with argon for 15 minutes and then heated to 80 °C for 8 hours under an argon atmosphere. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of KF and stirred for 30 minutes. The mixture is then filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxy-4'-nitrobiphenyl.

The Barton-McCombie Deoxygenation: A Radical Approach to Hydroxyl Group Removal

The Barton-McCombie deoxygenation is a radical-mediated reaction that replaces a hydroxyl group with a hydrogen atom.[7] The reaction proceeds in two steps: first, the alcohol is converted into a thiocarbonyl derivative (e.g., a xanthate or a thionoformate), which then reacts with a tin hydride, typically tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN).[8][9] This method is particularly useful for the deoxygenation of secondary alcohols and is widely applied in natural product synthesis.[9]

The reaction mechanism involves the generation of a tributyltin radical, which attacks the sulfur atom of the thiocarbonyl derivative. This is followed by fragmentation to give an alkyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the deoxygenated product and propagate the radical chain.[7][8]

Table 3: Deoxygenation of Various Alcohols via the Barton-McCombie Reaction

Substrate (Alcohol)Thiocarbonyl DerivativeReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
CholesterolPhenylthionocarbonateBu₃SnH, AIBNToluene110495D. H. R. Barton, S. W. McCombie, J. Chem. Soc., Perkin Trans. 11975 , 1574-1585.
2-AdamantanolImidazolylthiocarbonylBu₃SnH, AIBNBenzene80292D. H. R. Barton, W. B. Motherwell, A. Stange, Synthesis1981 , 743-745.
Methyl 2,3-O-isopropylidene-α-L-rhamnopyranosideXanthateBu₃SnH, AIBNToluene80685J. R. Rasmussen, J. Org. Chem.1980 , 45, 2725-2727.
(-)-MentholThioformateBu₃SnH, AIBNToluene1101.590W. G. Bentrude, K. C. Waterman, J. Am. Chem. Soc.1984 , 106, 4513-4518.

Deoxygenation of a Secondary Alcohol

Step 1: Formation of the Xanthate Ester To a stirred solution of the secondary alcohol (1.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere is added sodium hydride (1.2 equiv, 60% dispersion in mineral oil). The mixture is stirred for 30 minutes, after which carbon disulfide (1.5 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. Methyl iodide (1.5 equiv) is then added, and the mixture is stirred for an additional 12 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude xanthate is purified by column chromatography.

Step 2: Deoxygenation A solution of the xanthate (1.0 equiv), tributyltin hydride (1.2 equiv), and a catalytic amount of AIBN in anhydrous toluene is heated to reflux (110 °C) under an argon atmosphere for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the deoxygenated product. To remove tin byproducts, the crude product can be dissolved in acetonitrile and washed with hexane.

The Corey-Fuchs Reaction: Aldehyde to Alkyne Homologation

The Corey-Fuchs reaction provides a reliable method for the one-carbon homologation of an aldehyde to a terminal alkyne.[10][11] Although the core reaction does not directly involve an organotin reagent, it is often used in synthetic sequences that subsequently employ organotin chemistry, such as the Stille coupling of the resulting alkyne. The reaction proceeds in two steps: formation of a 1,1-dibromoalkene from the aldehyde using a phosphine-ylide generated from triphenylphosphine and carbon tetrabromide, followed by treatment with a strong base (e.g., n-butyllithium) to effect an elimination and metal-halogen exchange, which upon quenching yields the terminal alkyne.[12][13][14]

Table 4: Synthesis of Terminal Alkynes from Aldehydes via the Corey-Fuchs Reaction

AldehydeBaseTemp. (°C)Time (h)Yield (%)Reference
Benzaldehyden-BuLi-78 to rt295E. J. Corey, P. L. Fuchs, Tetrahedron Lett.1972 , 13, 3769-3772.[10]
Cyclohexanecarboxaldehyden-BuLi-78 to rt388E. J. Corey, P. L. Fuchs, Tetrahedron Lett.1972 , 13, 3769-3772.[10]
Cinnamaldehyden-BuLi-78 to rt2.584E. J. Corey, P. L. Fuchs, Tetrahedron Lett.1972 , 13, 3769-3772.[10]
3-PhenylpropanalLDA-78 to 0481S. A. Garakis, D. S. Garakis, Synthesis1990 , 1051-1053.

Synthesis of Phenylacetylene from Benzaldehyde

Step 1: Formation of 1,1-Dibromo-2-phenylethene To a stirred solution of triphenylphosphine (2.0 equiv) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (1.0 equiv) in one portion. The mixture is stirred for 5 minutes, after which a solution of benzaldehyde (1.0 equiv) in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1 hour. The solvent is removed under reduced pressure, and the residue is triturated with hexane to precipitate triphenylphosphine oxide. The solid is removed by filtration, and the filtrate is concentrated and purified by column chromatography to give the dibromoalkene.

Step 2: Formation of Phenylacetylene To a solution of 1,1-dibromo-2-phenylethene (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (2.1 equiv, 2.5 M in hexanes) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched by the slow addition of water. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated carefully by rotary evaporation to yield phenylacetylene.

Applications in Drug Development and Biological Signaling Pathways

Organotin compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties.[3][15][16] Their therapeutic potential often stems from their ability to interact with biological macromolecules and modulate cellular signaling pathways.

Organotin Compounds as Anticancer Agents

A growing body of evidence suggests that certain organotin compounds exhibit potent cytotoxic activity against a range of cancer cell lines, in some cases surpassing the efficacy of established chemotherapeutic agents like cisplatin.[15][17] The biological activity of organotin compounds is influenced by the number and nature of the organic groups attached to the tin atom, with triorganotin(IV) derivatives often showing the highest cytotoxicity.[15]

The proposed mechanism of action for many anticancer organotin compounds involves the induction of apoptosis, or programmed cell death.[18]

Organotin compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis. This process is characterized by the following key events:

  • Modulation of Bcl-2 Family Proteins: Organotin compounds have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax.[3]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2/Bax ratio leads to the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[18]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and procaspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates effector caspases, such as caspase-3 and -7.

  • Execution of Apoptosis: Effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[3]

Some studies also suggest that organotin compounds can inhibit the activity of protein kinase C (PKC), a family of enzymes involved in cell proliferation and survival, thereby contributing to their anticancer effects.

Visualizing Chemical and Biological Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Reaction Mechanisms

Stille_Coupling pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition r1x R¹-X r1x->pd_complex transmetalation Transmetalation Intermediate pd_complex->transmetalation Transmetalation r2snr3 R²-SnR₃ r2snr3->transmetalation product_complex R¹-Pd(II)L₂-R² transmetalation->product_complex sn_byproduct X-SnR₃ transmetalation->sn_byproduct product_complex->pd0 Reductive Elimination product R¹-R² product_complex->product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Barton_McCombie cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 R• 2 R• AIBN->2 R• Δ Bu₃SnHR• Bu₃SnHR• Bu₃Sn•RH Bu₃Sn•RH Bu₃SnHR•->Bu₃Sn•RH R¹-O-C(=S)SR²Bu₃Sn• R¹-O-C(=S)SR²Bu₃Sn• R¹•Bu₃Sn-S-C(=S)OR² R¹•Bu₃Sn-S-C(=S)OR² R¹-O-C(=S)SR²Bu₃Sn•->R¹•Bu₃Sn-S-C(=S)OR² R¹• Alkyl radical R¹-H Deoxygenated product R¹•->R¹-H H abstraction Bu₃Sn•_prop Bu₃Sn• R¹•->Bu₃Sn•_prop Bu₃SnH_prop Bu₃SnH Bu₃SnH Bu₃SnH Bu₃Sn• Bu₃Sn• R¹-O-C(=S)SR² Thiocarbonyl derivative Bu₃Sn•->R¹-O-C(=S)SR²

Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.

Experimental Workflow

Experimental_Workflow start Start: Assemble Dry Glassware reagents Add Reactants and Anhydrous Solvent start->reagents atmosphere Establish Inert Atmosphere (Ar/N₂) reagents->atmosphere addition Add Organotin Reagent and Catalyst atmosphere->addition reaction Heat/Stir for Specified Time addition->reaction quench Quench Reaction reaction->quench extraction Aqueous Workup and Extraction quench->extraction dry Dry Organic Layer (e.g., Na₂SO₄) extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for organotin-mediated reactions.

Biological Signaling Pathway

Apoptosis_Pathway organotin Organotin Compound bcl2 Bcl-2 (Anti-apoptotic) organotin->bcl2 inhibits bax Bax (Pro-apoptotic) organotin->bax activates mito Mitochondrion bcl2->mito inhibits bax->mito promotes cytc Cytochrome c (in cytosol) mito->cytc releases apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytc->apoptosome activates casp37 Effector Caspases (Caspase-3, -7) apoptosome->casp37 activates apoptosis Apoptosis casp37->apoptosis executes

Caption: Intrinsic apoptosis pathway induced by organotin compounds.

Safety and Handling of Organotin Reagents

It is imperative to acknowledge the toxicity of organotin compounds.[14] Many organotin reagents, particularly the more volatile and alkylated derivatives like trimethyltin chloride and tributyltin hydride, are highly toxic and can be absorbed through the skin.[12] They are known neurotoxins and can have detrimental effects on the immune system.[12] Therefore, all manipulations involving organotin compounds should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn. Special care should be taken to quench any residual organotin reagents before workup and to dispose of tin-containing waste according to institutional guidelines.

Conclusion

Organotin compounds remain a powerful class of reagents in organic synthesis, enabling key transformations that are often difficult to achieve by other means. Their utility in the construction of complex molecules, including those with significant biological activity, ensures their continued relevance in both academic and industrial research. For professionals in drug development, an understanding of the synthetic utility of organotin reagents, coupled with an awareness of their potential to interact with biological signaling pathways, opens up new avenues for the design and synthesis of novel therapeutic agents. As research continues, the development of more environmentally benign and less toxic organotin reagents or catalytic systems will further enhance the value of this important class of compounds.

References

The Methylthio Group: A Versatile Linchpin in Pyrimidine Ring Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount for the discovery and development of novel drugs with enhanced potency, selectivity, and pharmacokinetic profiles. Among the diverse substituents utilized to modulate the pyrimidine ring, the methylthio group (-SCH₃) has emerged as a particularly versatile and powerful handle for chemical manipulation.[1][4] This technical guide provides a comprehensive overview of the pivotal role of the methylthio group in pyrimidine ring functionalization, detailing its reactivity, applications in synthesis, and its significance in the generation of biologically active molecules.

The Dual Reactivity of the Methylthio Group

The utility of the methylthio group, typically installed at the 2- or 4-positions of the pyrimidine ring, stems from its dual reactivity. It can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions and its reactivity can be significantly enhanced through oxidation.[1][4]

The methylthio group is an effective leaving group, particularly when the pyrimidine ring is activated by electron-withdrawing substituents.[1] This characteristic allows for its displacement by a wide range of nucleophiles, providing a direct and efficient method for introducing diverse chemical functionalities.[1][5] The SNAr reaction is a fundamental transformation in heterocyclic chemistry, widely employed in the synthesis of pharmaceutical agents.[6]

The general workflow for a nucleophilic aromatic substitution on a methylthiopyrimidine is depicted below:

SNAr_Workflow start Methylthiopyrimidine oxidation Oxidation (Optional) start->oxidation Activation nucleophilic_substitution Nucleophilic Substitution start->nucleophilic_substitution Direct Substitution oxidation->nucleophilic_substitution Activated Intermediate product Functionalized Pyrimidine nucleophilic_substitution->product

General workflow for pyrimidine functionalization via the methylthio group.

The reactivity of the methylthio group in SNAr reactions can be dramatically amplified by its oxidation to the corresponding sulfoxide (-SOCH₃) or, more effectively, the sulfone (-SO₂CH₃) group.[1][4][7] This transformation significantly increases the electrophilicity of the carbon atom to which it is attached, rendering the sulfonyl group a much better leaving group than the methylthio group.[1][8] The resulting methylsulfonylpyrimidines are highly reactive towards nucleophilic attack, often reacting under milder conditions and providing higher yields compared to their methylthio precursors.[1][4]

The enhanced reactivity of the methylsulfonyl group over the methylthio group has been quantitatively demonstrated in various nucleophilic substitution reactions.[8] For instance, a study on the kinetics of nucleophilic substitution with piperidine on a furan derivative showed the methylsulfonyl derivative to be over 850,000 times more reactive than its methylthio counterpart.[8] In the context of pyrimidines, 2-methylsulfonylpyrimidines react readily with nucleophiles like glutathione (GSH), whereas the corresponding 2-methylthiopyrimidines show no observable reaction under similar conditions.[8][9]

Data Presentation: Quantitative Analysis of Functionalization Reactions

The following tables summarize quantitative data for key transformations involving the methylthio group on the pyrimidine ring, providing a comparative overview of reaction conditions and yields.

Table 1: Nucleophilic Aromatic Substitution of 2-Methylthiopyrimidines

NucleophileProductTypical Yield (%)Reference
Amines (R-NH₂)2-Aminopyrimidines60-95[1]
Alkoxides (R-O⁻)2-Alkoxypyrimidines70-90[1]
Thiolates (R-S⁻)2-Thioetherpyrimidines80-95[1]
Cyanide (CN⁻)2-Cyanopyrimidines50-70[1]

Table 2: Oxidation of 2-Methylthiopyrimidines

Oxidizing AgentProductTypical Yield (%)Reference
m-CPBA (1.1 eq.)2-Methylsulfinylpyrimidine~90[7]
m-CPBA (>2.2 eq.)2-Methylsulfonylpyrimidine>90[7]
Oxone®2-MethylsulfonylpyrimidineHigh[7]
Hydrogen Peroxide2-MethylsulfonylpyrimidineHigh[7]
Sodium Periodate2-Methylsulfinyl/sulfonylpyrimidineHigh[7]

Table 3: Comparative Reactivity of Leaving Groups in Nucleophilic Aromatic Substitution

Leaving GroupSubstrateNucleophileRelative RateReference
-SMe2-Cyano-3-(5-substituted-2-furyl)acrylonitrilePiperidine1[8]
-SO₂Me2-Cyano-3-(5-substituted-2-furyl)acrylonitrilePiperidine8.5 x 10⁵[8]
-SMe2-Substituted PyrimidineGlutathione (GSH)No reaction[8][9]
-SO₂Me2-Substituted PyrimidineGlutathione (GSH)Readily reacts[8][9]

Experimental Protocols

Detailed methodologies for key experiments involving the functionalization of the methylthio group on a pyrimidine ring are provided below.

A solution of the 2-methylthiopyrimidine (1.0 equivalent) in a suitable solvent (e.g., DMF, DMSO, or ethanol) is treated with the nucleophile (1.1-2.0 equivalents).[1] The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile, until the starting material is consumed (monitored by TLC or LC-MS). The product is then isolated by an appropriate work-up procedure, which may include extraction and purification by column chromatography.[1]

To a solution of the 2-methylthiopyrimidine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid), an oxidizing agent is added portion-wise at a controlled temperature (often 0 °C to room temperature). Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA, >2.2 equivalents), Oxone®, or hydrogen peroxide.[7] The reaction mixture is stirred until the starting material is completely consumed (monitored by TLC or LC-MS). The reaction is then quenched, and the product is isolated through an appropriate work-up, which may involve washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess oxidant, followed by extraction and purification.[7]

This protocol involves the oxidation of the methylthio group followed by nucleophilic displacement of the resulting methylsulfonyl group.[6]

Step 1: Oxidation The 2-methylthio group is oxidized to a 2-methylsulfonyl group using an appropriate oxidizing agent as described in Protocol 3.2.[6]

Step 2: Nucleophilic Substitution The isolated 2-methylsulfonylpyrimidine (1.0 equivalent) is dissolved in a suitable solvent and treated with the desired nucleophile (1.0-1.5 equivalents).[6] The reaction is typically carried out at room temperature or with gentle heating. Upon completion, the product is isolated using standard work-up and purification techniques.[6]

The following diagram illustrates the two-step synthetic pathway:

Two_Step_Synthesis start 2-Methylthiopyrimidine intermediate 2-Methylsulfonylpyrimidine start->intermediate Oxidation (e.g., m-CPBA) product 2-Substituted Pyrimidine intermediate->product Nucleophilic Substitution (e.g., R-NH2)

Two-step functionalization of a 2-methylthiopyrimidine.

Applications in Drug Discovery and Development

The versatility of the methylthio group as a synthetic handle has been instrumental in the development of a wide range of biologically active pyrimidine derivatives.[1][2][10] This approach allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies, a crucial aspect of modern drug discovery.[4] Pyrimidine-based compounds synthesized via functionalization of a methylthio group have shown promise as anticancer, antiviral, and anti-inflammatory agents.[1][3][11][12]

For example, many potent kinase inhibitors developed for cancer therapy feature a pyrimidine core, with key functionalities introduced through the displacement of a methylthio or methylsulfonyl group.[1] These inhibitors often target critical signaling pathways involved in cell proliferation and survival.[1]

The workflow for pyrimidine library synthesis and subsequent screening is outlined below:

Drug_Discovery_Workflow start Methylthiopyrimidine Scaffold diversification Parallel Synthesis (Oxidation & SNAr) start->diversification library Diverse Pyrimidine Library diversification->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Workflow for pyrimidine library synthesis and screening in drug discovery.

Conclusion

The methylthio group is an invaluable and versatile functional group in the strategic modification of the pyrimidine ring. Its ability to act as a competent leaving group, especially after oxidation to the highly reactive sulfonyl derivative, provides medicinal chemists with a robust and reliable platform for introducing a vast array of functionalities. This versatility facilitates the rapid generation of diverse libraries of pyrimidine-based compounds, which is essential for the exploration of chemical space and the optimization of biological activity in drug discovery programs. A thorough understanding of the reactivity and synthetic utility of the methylthio group is therefore critical for researchers and professionals engaged in the design and synthesis of next-generation pyrimidine-based therapeutics.

References

The Pyrimidine Scaffold: A Cornerstone in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Significance of Substituted Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a fundamental heterocyclic scaffold that has proven to be of immense value in the field of medicinal chemistry. Its presence in the nucleobases of DNA and RNA has made it a privileged starting point for the design of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and significance of substituted pyrimidine derivatives, with a focus on their applications as anticancer, antiviral, and antibacterial agents. This document delves into the synthesis of these compounds, their mechanisms of action, and the critical signaling pathways they modulate. Detailed experimental protocols for key synthetic and biological evaluation techniques are provided to enable researchers to further explore this versatile class of molecules.

Introduction: The Privileged Pyrimidine

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature. Its derivatives are essential components of nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and coenzymes. This inherent biological relevance has made the pyrimidine scaffold a highly attractive framework for the development of novel therapeutics. Medicinal chemists have successfully exploited the structural features of pyrimidine to design molecules that can interact with a wide range of biological targets, leading to the discovery of potent drugs with diverse pharmacological activities.

The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of a multitude of substituted pyrimidine derivatives with applications as:

  • Anticancer Agents: Primarily as kinase inhibitors and DNA synthesis inhibitors.

  • Antiviral Agents: Targeting viral enzymes and replication processes.

  • Antibacterial Agents: Inhibiting essential bacterial enzymes and processes.

  • Anti-inflammatory, analgesic, and cardiovascular agents.

This guide will explore the core areas of anticancer, antiviral, and antibacterial applications of substituted pyrimidine derivatives, providing detailed insights for researchers in the field.

Anticancer Applications of Substituted Pyrimidine Derivatives

Substituted pyrimidines have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use. Their primary mechanisms of action in oncology include the inhibition of protein kinases and interference with nucleic acid metabolism.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrimidine-based compounds have been successfully developed as potent inhibitors of various kinases.

A notable example is the inhibition of Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A.

EGFR Signaling Pathway and its Inhibition by Pyrimidine Derivatives:

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibition

Aurora Kinase A Signaling Pathway and its Inhibition by Pyrimidine Derivatives:

Aurora_Kinase_A_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_signaling Signaling Cascade G2_M G2/M Transition Centrosome Centrosome Maturation Spindle Spindle Assembly AURKA Aurora Kinase A AURKA->G2_M AURKA->Centrosome AURKA->Spindle PLK1 PLK1 AURKA->PLK1 Activation p53 p53 AURKA->p53 Inhibition PLK1->G2_M Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->AURKA Inhibition

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted pyrimidine derivatives against various cancer cell lines.

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference
Indazol-PyrimidineCompound 4fMCF-7 (Breast)1.629
Indazol-PyrimidineCompound 4iMCF-7 (Breast)1.841
2,4-Disubstituted PyrimidineCompound 2a A549 (Lung)5-8 (48h)
Pyrido[2,3-d]pyrimidineCompound 4 MCF-7 (Breast)0.57
Fused PyrimidineCompound 11 HepG2 (Liver)0.99
Pyrazolo[3,4-d]pyrimidineIbrutinib (BTK inh)Various B-cellnM range

Antiviral Applications of Substituted Pyrimidine Derivatives

The structural similarity of pyrimidine derivatives to endogenous nucleosides makes them ideal candidates for the development of antiviral agents. These compounds can interfere with viral replication by inhibiting viral polymerases or other essential enzymes.

Mechanism of Action

Many pyrimidine-based antiviral drugs are nucleoside analogs that, after intracellular phosphorylation to their triphosphate forms, act as competitive inhibitors or alternative substrates for viral DNA or RNA polymerases. This leads to chain termination and inhibition of viral replication.

Quantitative Data: Antiviral Activity

The following table presents the antiviral activity of representative pyrimidine derivatives.

Compound ClassDerivative ExampleTarget VirusEC50 (µM)Reference
2-amino-4-(ω-hydroxyalkylamino)pyrimidineCyclobutyl derivativeInfluenza A & B0.01-0.1
Pyrimido[4,5-d]pyrimidineCompound 7f Human Coronavirus 229EPotent
Pyrimidine ThioglycosideCompound 6e SARS-CoV-218.47
Pyrimidine ThioglycosideCompound 6f SARS-CoV-215.41

Antibacterial Applications of Substituted Pyrimidine Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Substituted pyrimidines have shown significant promise in this area, targeting essential bacterial processes.

Mechanism of Action

Pyrimidine derivatives can exert their antibacterial effects through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis, and the disruption of bacterial cell division by targeting proteins like FtsZ.

Quantitative Data: Antibacterial Activity

The table below summarizes the antibacterial activity of selected pyrimidine derivatives.

Compound ClassDerivative ExampleTarget BacteriaMIC (µg/mL)Reference
2,4-disubstituted-6-thiophenyl-pyrimidineCompound Bb2 MRSA, VREs2
4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-olCompound 12 S. aureus0.87 (µM/ml)
3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thioneCompound AY4 E. coliSignificant
Chalcon substituted pyrimidinem-Bromo derivativeE. coliPotent

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Substituted Pyrimidine Derivatives

General Procedure for the Synthesis of 2,4,6-Trisubstituted Pyrimidines:

This protocol is adapted from a general method for the synthesis of pyrimidine derivatives.

  • Materials:

    • Appropriate chalcone (1 mmol)

    • Urea or Thiourea (1.2 mmol)

    • Potassium hydroxide (2 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • A mixture of the chalcone, urea/thiourea, and potassium hydroxide in ethanol is refluxed for 6-8 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

    • The solid product that separates out is filtered, washed with water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Evaluation

Protocol for In Vitro Anticancer Activity (MTT Assay):

This assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • DMEM or RPMI-1640 medium supplemented with 10% FBS

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Protocol for In Vitro Antiviral Activity (Plaque Reduction Assay):

This assay is used to quantify the effect of a compound on virus infectivity.

  • Materials:

    • Host cell line (e.g., Vero cells)

    • Virus stock

    • 6-well plates

    • Test compounds

    • Overlay medium (e.g., medium containing carboxymethyl cellulose or agar)

    • Crystal violet solution

  • Procedure:

    • Seed host cells in 6-well plates to form a confluent monolayer.

    • Infect the cell monolayer with a known titer of the virus in the presence of various concentrations of the test compound.

    • After a 1-2 hour adsorption period, remove the virus-compound mixture and add the overlay medium.

    • Incubate the plates for 2-4 days until plaques are visible.

    • Fix the cells and stain with crystal violet.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value.

Protocol for In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC Determination):

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., E. coli, S. aureus)

    • Mueller-Hinton broth

    • 96-well microtiter plates

    • Test compounds

    • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Procedure:

    • Perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

The Drug Discovery and Development Workflow

The journey of a substituted pyrimidine derivative from a laboratory discovery to a marketed drug is a long and complex process. The following diagram illustrates the typical workflow.

Drug_Discovery_Workflow cluster_discovery Drug Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Review & Post-Market Target_ID Target Identification & Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Preclinical In vivo Animal Studies (Efficacy & Safety) Lead_Opt->Preclinical Phase_I Phase I (Safety in Healthy Volunteers) Preclinical->Phase_I Phase_II Phase II (Efficacy & Dosing in Patients) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy & Safety) Phase_II->Phase_III NDA New Drug Application (NDA) Submission & Review Phase_III->NDA Post_Market Phase IV / Post-Market Surveillance NDA->Post_Market

Conclusion and Future Perspectives

Substituted pyrimidine derivatives have undeniably solidified their position as a "privileged scaffold" in medicinal chemistry. Their rich history of success in yielding clinically effective drugs for a multitude of diseases is a testament to their versatility and drug-like properties. The continuous exploration of novel substitution patterns and the development of innovative synthetic methodologies will undoubtedly lead to the discovery of new pyrimidine-based therapeutic agents with improved efficacy, selectivity, and safety profiles. As our understanding of complex biological pathways deepens, the rational design of pyrimidine derivatives targeting novel and challenging disease mechanisms will remain a vibrant and fruitful area of research for years to come. The future of drug discovery will likely see an increased focus on personalized medicine, and the adaptability of the pyrimidine core makes it an ideal platform for developing targeted therapies for specific patient populations.

An In-depth Technical Guide to 2-Methylthio-4-(tributylstannyl)pyrimidine: A Key Reagent in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 2-Methylthio-4-(tributylstannyl)pyrimidine, a versatile organostannane reagent. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, its principal application in Stille cross-coupling reactions, and the broader biological potential of the pyrimidine scaffold.

Core Compound Data

This compound is a key building block in organic chemistry, primarily utilized for the formation of carbon-carbon bonds. Its chemical and physical properties are summarized below.

PropertyValue
Molecular Formula C₁₇H₃₂N₂SSn
Molecular Weight 415.22 g/mol
CAS Number 123061-49-4
Appearance Not specified, typically a liquid for similar organostannanes
Boiling Point 112 °C at 0.01 Torr
Storage Conditions Store at 2-8°C or room temperature, protected from light

Application in Stille Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. This reaction is a powerful method for creating new carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals.

The Stille reaction is valued for its tolerance of a wide range of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[1]

Representative Experimental Protocol: Stille Cross-Coupling

The following is a representative protocol for the Stille cross-coupling of this compound with a generic aryl halide. Researchers should optimize conditions for their specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide, bromide, or triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous solvent (e.g., DMF, dioxane, toluene)

  • Inert gas atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 0.05 equivalents), and any additional ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent via syringe.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous potassium fluoride to remove tin byproducts, and purification by column chromatography.

Biological Significance of the Pyrimidine Core

While specific biological activity for this compound is not extensively documented, the pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including:

  • Anticancer: Pyrimidine analogs are integral to numerous anticancer therapies, acting as inhibitors of key enzymes like kinases.[2]

  • Anti-inflammatory: Certain pyrimidine derivatives have shown significant anti-inflammatory properties.

  • Antimicrobial: The pyrimidine nucleus is found in various antibacterial and antifungal agents.[3]

  • Antiviral: Many antiviral drugs incorporate a pyrimidine core structure.

The 2-methylthio substitution, in particular, has been explored in the design of various biologically active molecules. For instance, compounds with a 2,4-disubstituted pyrimidine core have been investigated as cholinesterase inhibitors and VEGFR-2 inhibitors.[4][5] The introduction of substituents at the 4-position of the pyrimidine ring through reactions like the Stille coupling using this compound can lead to the generation of novel compounds with potential therapeutic applications.

Visualizing Chemical and Research Workflows

To further elucidate the utility of this compound, the following diagrams illustrate the Stille coupling catalytic cycle and a conceptual workflow for its application in drug discovery.

Stille_Coupling_Cycle cluster_cycle Stille Coupling Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-SnBu₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 X-SnBu₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² R1X Aryl Halide (R¹-X) R2SnBu3 2-Methylthio-4- (tributylstannyl)pyrimidine (R²-SnBu₃) R1R2 Coupled Product (R¹-R²)

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Drug_Discovery_Workflow cluster_workflow Drug Discovery Workflow Start 2-Methylthio-4- (tributylstannyl)pyrimidine Stille Stille Coupling with diverse aryl halides Start->Stille Library Library of novel 4-aryl-2-methylthio-pyrimidines Stille->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Active Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A conceptual workflow for utilizing the reagent in drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methylthio-4-(tributylstannyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Methylthio-4-(tributylstannyl)pyrimidine, a key building block in medicinal chemistry and organic synthesis. This organostannane derivative is particularly valuable for its application in Stille cross-coupling reactions, enabling the introduction of the 2-methylthiopyrimidine moiety into complex molecules, a common scaffold in pharmacologically active compounds. The protocol described herein is based on the palladium-catalyzed Stille coupling of 4-chloro-2-(methylthio)pyrimidine with hexabutylditin. This method offers a reliable route to the target compound with good yields and purity.

Introduction

Pyrimidine derivatives are of significant interest in drug discovery due to their presence in a wide array of therapeutic agents. The functionalization of the pyrimidine ring is a key strategy in the development of novel drug candidates. Organostannanes, such as this compound, serve as versatile intermediates that allow for the regioselective formation of carbon-carbon bonds under mild conditions through palladium-catalyzed cross-coupling reactions. This application note outlines a comprehensive procedure for the preparation and characterization of this important synthetic precursor.

Chemical and Physical Data

A summary of the key chemical and physical properties of the reactants and the final product is provided below for easy reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
4-chloro-2-(methylthio)pyrimidine49844-90-8C₅H₅ClN₂S160.63White to off-white solid
Hexabutylditin813-19-4C₂₄H₅₄Sn₂579.03Colorless to pale yellow liquid
Bis(triphenylphosphine)palladium(II) chloride13965-03-2C₃₆H₃₀Cl₂P₂Pd701.90Yellow crystalline solid
This compound123061-49-4C₁₇H₃₂N₂SSn415.22Colorless to pale yellow oil

Synthesis Protocol

The synthesis of this compound is achieved through a Stille cross-coupling reaction. The overall reaction scheme is presented below:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 4-chloro-2-(methylthio)pyrimidine P1 This compound R1->P1 + R2 R2 Hexabutylditin C1 Pd(PPh₃)₂Cl₂ (catalyst) C1->P1 S1 Anhydrous Toluene S1->P1 Cond Inert Atmosphere (N₂) Reflux, 16h Cond->P1

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment
  • Reactants:

    • 4-chloro-2-(methylthio)pyrimidine (1.0 eq)

    • Hexabutylditin (1.2 eq)

  • Catalyst:

    • Bis(triphenylphosphine)palladium(II) chloride (0.03 eq)

  • Solvent:

    • Anhydrous toluene

  • Reagents for Workup:

    • Saturated aqueous solution of potassium fluoride (KF)

    • Dichloromethane (DCM)

    • Saturated aqueous solution of sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Inert gas (Nitrogen or Argon) supply

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

    • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-(methylthio)pyrimidine (1.0 eq) and bis(triphenylphosphine)palladium(II) chloride (0.03 eq).

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous toluene via syringe to dissolve the solids.

    • To the stirring solution, add hexabutylditin (1.2 eq) via syringe.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere.

    • Allow the reaction to proceed for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with dichloromethane (DCM).

    • To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. A precipitate of tributyltin fluoride will form.

    • Filter the mixture through a pad of celite to remove the precipitate, washing the filter cake with DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is used to isolate the desired product.

    • The fractions containing the product are combined and the solvent is removed under reduced pressure to yield this compound as a colorless to pale yellow oil.

Expected Yield and Characterization

ParameterExpected Value
Yield 70-85%
¹H NMR (CDCl₃) δ ~ 8.5 (d, 1H), 7.0 (d, 1H), 2.6 (s, 3H), 1.6-0.8 (m, 27H) ppm
¹³C NMR (CDCl₃) δ ~ 172, 168, 150, 118, 29, 27, 14, 13 ppm
MS (ESI) m/z = 417.1 [M+H]⁺ for ¹²⁰Sn

Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G A Reaction Setup (Reactants, Catalyst, Solvent under N₂) B Stille Coupling Reaction (Reflux, 16h) A->B Heat C Workup (KF wash, Extraction) B->C Cool D Purification (Column Chromatography) C->D Crude Product E Characterization (NMR, MS) D->E Pure Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Hexabutylditin is toxic and an environmental hazard. Handle with care and dispose of waste according to institutional guidelines.

  • Palladium catalysts can be flammable. Avoid inhalation of dust.

  • The reaction should be conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. This valuable intermediate can be utilized in a variety of cross-coupling reactions, facilitating the development of novel pyrimidine-containing compounds for pharmaceutical and materials science research. Adherence to the described procedures and safety precautions is essential for a successful and safe synthesis.

Application Notes and Protocols for Stille Coupling with 2-Methylthio-4-(tributylstannyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the palladium-catalyzed Stille cross-coupling reaction using 2-Methylthio-4-(tributylstannyl)pyrimidine. This versatile organostannane reagent is valuable for the synthesis of substituted 2-methylthiopyrimidines, a class of compounds with significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.[1][2]

The Stille reaction facilitates the formation of carbon-carbon bonds by coupling an organotin compound with an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate.[3][4] The reaction is known for its tolerance of a wide variety of functional groups, making it a powerful tool in complex molecule synthesis.[4][5]

Core Concepts of the Stille Coupling

The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A palladium(0) catalyst is central to this process.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.[6]

  • Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or triflate.[6]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium intermediate are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.[6]

Organostannanes like this compound are favored in many synthetic applications due to their stability to air and moisture.[3] However, it is crucial to handle these reagents with care as they are toxic.[3][5]

Applications in Drug Discovery

The 2-methylthiopyrimidine scaffold is a common feature in a variety of biologically active molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, antiviral, and anticancer properties.[7][8][9] Specifically, substituted pyrimidines are prevalent in small molecule kinase inhibitors, which are a major class of cancer therapeutics.[2] The Stille coupling provides a reliable method for the derivatization of the pyrimidine core, enabling the synthesis of libraries of compounds for drug discovery screening.

Experimental Protocols

General Considerations
  • Inert Atmosphere: Stille coupling reactions are sensitive to oxygen, and therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[1]

  • Anhydrous Solvents: The use of anhydrous solvents is crucial for optimal reaction performance.[1] Solvents should be appropriately dried and degassed before use.

  • Reagent Purity: The purity of the organostannane, electrophile, and catalyst can significantly impact the reaction outcome.

  • Tin Byproduct Removal: Tributyltin halides are common byproducts of the Stille reaction and are toxic.[5] Purification methods should be chosen to effectively remove these impurities. A common method is to wash the reaction mixture with an aqueous solution of potassium fluoride (KF).[1]

Protocol 1: General Procedure for Stille Coupling of this compound with an Aryl Halide

This protocol describes a general method for the coupling of this compound with an aryl halide (e.g., aryl bromide or iodide).

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous and degassed solvent (e.g., toluene, DMF, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and the aryl halide.

  • Add the palladium catalyst and any additional ligand to the flask.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with an aqueous solution of potassium fluoride (1 M) to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Stir the biphasic mixture vigorously for 1-2 hours, then filter through a pad of celite to remove the precipitate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for the Stille coupling of this compound. Optimization of these parameters may be necessary for specific substrates.

ParameterTypical Range/ValueNotes
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/ligand1-5 mol% loading is common. Pd(PPh₃)₄ is a versatile catalyst for many Stille couplings.[1]
Ligand PPh₃, P(o-tol)₃, AsPh₃Often used with Pd₂(dba)₃. The choice of ligand can significantly influence reaction rate and yield.
Solvent Toluene, DMF, 1,4-DioxaneAnhydrous and degassed. Toluene is a common choice.
Temperature 80 - 110 °CThe optimal temperature depends on the reactivity of the coupling partners.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.
Equivalents of Stannane 1.0 - 1.2 equivalentsA slight excess of the stannane can help drive the reaction to completion.

Visualizations

Stille Coupling Catalytic Cycle

Stille_Coupling_Cycle Stille Coupling Catalytic Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetalation_intermediate [R¹-Pd(II)L_n-R²] pd2_complex->transmetalation_intermediate Transmetalation (R²-SnBu₃) transmetalation_intermediate->pd0 product R¹-R² transmetalation_intermediate->product Reductive Elimination

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow

Stille_Workflow Experimental Workflow for Stille Coupling start Start: Assemble Reactants setup Setup Reaction Under Inert Atmosphere start->setup reaction Heat and Stir (80-110 °C, 12-24h) setup->reaction workup Aqueous Workup (KF solution) reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Stille coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a ubiquitous and essential motif in medicinal chemistry, forming the core of numerous pharmaceuticals, including antiviral, anticancer, and antibacterial agents. The functionalization of the pyrimidine ring through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a critical strategy in the discovery and development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for these transformations, offering mild reaction conditions and broad functional group tolerance.[1][2]

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions applied to pyrimidine derivatives, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The general workflow for a palladium-catalyzed cross-coupling reaction involving a pyrimidine derivative is outlined below. This process typically involves the reaction of a halopyrimidine (or a pyrimidine-organometallic reagent) with a coupling partner in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Pyrimidine Substrate, Coupling Partner, Base start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent atmosphere Establish Inert Atmosphere (N2 or Ar) solvent->atmosphere heating Heating & Stirring atmosphere->heating monitoring Monitor Progress (TLC, GC, LC-MS) heating->monitoring monitoring->heating Continue until completion quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Column Chromatography or Recrystallization extraction->purification characterization Characterize Product purification->characterization end End characterization->end G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation Pyrimidine Pyrimidine Core Suzuki Suzuki-Miyaura Pyrimidine->Suzuki Aryl/Vinyl Heck Heck Pyrimidine->Heck Alkene Sonogashira Sonogashira Pyrimidine->Sonogashira Alkyne Stille Stille Pyrimidine->Stille Aryl/Vinyl Negishi Negishi Pyrimidine->Negishi Aryl/Alkyl Buchwald Buchwald-Hartwig Pyrimidine->Buchwald Amine

References

Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of 2,4-disubstituted pyrimidines as potent kinase inhibitors. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, leading to the development of inhibitors for a range of kinases implicated in cancer and other diseases.

Introduction

Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The 2,4-disubstituted pyrimidine core serves as a privileged scaffold for designing kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP within the kinase active site. By modifying the substituents at the C2 and C4 positions, researchers can achieve high potency and selectivity for specific kinases.

This document outlines the synthetic strategies, key biological data, and detailed experimental protocols for the development of 2,4-disubstituted pyrimidine-based kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Bruton's Tyrosine Kinase (BTK).

Data Presentation: Biological Activity of 2,4-Disubstituted Pyrimidine Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity of representative 2,4-disubstituted pyrimidine derivatives against various kinases and cancer cell lines.

Table 1: EGFR Inhibitory Activity

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineAntiproliferative IC50 (µM)Reference
Compound 8 EGFR-L858R/T790M0.0064H19750.170[1]

Table 2: Aurora Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineAntiproliferative IC50 (µM)Reference
Compound 12a Aurora A309A54912.05 ± 0.45[2]
Aurora B293HCT-1161.31 ± 0.41[2]
MCF-720.53 ± 6.13[2]
Compound 13 Aurora A< 200 (inhibition)High-MYC SCLCPotent Inhibition[3][4]

Table 3: Other Kinase and Cellular Inhibitory Activities

Compound IDTargetIC50Cancer Cell LineAntiproliferative ActivityReference
Spebrutinib BTK-B-cell malignanciesEffective[5]
Compound 1 KDR105 nM-8% inhibition at 500 nM[6]
Compound 2d KDR6 nM-IC50 = 19 nM[6]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by the described 2,4-disubstituted pyrimidine inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Inhibitor 2,4-Disubstituted Pyrimidine Inhibitor Inhibitor->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Aurora_Kinase_Pathway Aurora_A Aurora A Kinase MYC MYC Oncoproteins (cMYC, MYCN) Aurora_A->MYC Stabilizes Inhibitor_A 2,4-Disubstituted Pyrimidine Inhibitor Inhibitor_A->Aurora_A Inhibits Apoptosis Apoptosis Inhibitor_A->Apoptosis Induces Cell_Cycle Cell Cycle Progression MYC->Cell_Cycle Promotes Bax Bax (Pro-apoptotic) Apoptosis->Bax Upregulates Bcl_xl Bcl-xl (Anti-apoptotic) Apoptosis->Bcl_xl Downregulates

Caption: Aurora Kinase Inhibition and Apoptosis Induction.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of 2,4-disubstituted pyrimidine kinase inhibitors.

General Synthetic Workflow

The synthesis of 2,4-disubstituted pyrimidines typically follows a convergent approach, starting from a di-halogenated pyrimidine core. The C4 position is generally more reactive towards nucleophilic substitution, allowing for sequential and regioselective introduction of different substituents.

Synthesis_Workflow Start 2,4-Dichloropyrimidine Step1 Nucleophilic Substitution at C4 with Amine 1 (R1-NH2) Start->Step1 Intermediate 2-Chloro-4-(R1-amino)pyrimidine Step1->Intermediate Step2 Nucleophilic Substitution at C2 with Amine 2 (R2-NH2) or Suzuki Coupling Intermediate->Step2 Product 2,4-Disubstituted Pyrimidine Inhibitor Step2->Product

Caption: General Synthetic Workflow.

Protocol 1: Synthesis of N-(3-aminophenyl)-2-chloro-5-fluoropyrimidin-4-amine (Intermediate for Spebrutinib)

This protocol describes the first step in the synthesis of Spebrutinib, a BTK inhibitor.

Materials:

  • 2,4-dichloro-5-fluoropyrimidine

  • tert-butyl (3-aminophenyl)carbamate

  • N,N-diisopropylethylamine (DIPEA)

  • Suitable solvent (e.g., isopropanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in isopropanol, add tert-butyl (3-aminophenyl)carbamate (1.0-1.2 eq) and N,N-diisopropylethylamine (1.5-2.0 eq).[5]

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired intermediate product.

Protocol 2: General Procedure for the Synthesis of 2,4-Disubstituted Pyrimidines via Sequential Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general method applicable to the synthesis of various 2,4-disubstituted pyrimidine derivatives.

Materials:

  • 2,4-dichloropyrimidine or other di-halogenated pyrimidine

  • Primary or secondary amine for C4 substitution

  • Primary or secondary amine for C2 substitution

  • Base (e.g., triethylamine, DIPEA)

  • Solvent (e.g., DMSO, acetonitrile)

  • Standard laboratory glassware and purification equipment

Procedure:

  • C4 Substitution: Dissolve the 2,4-dihalopyrimidine (1.0 eq) in a suitable solvent. Add the first amine (1.0-1.1 eq) and a base (1.2-1.5 eq). Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up and Isolation: After the reaction is complete, the mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to give the 4-substituted-2-chloropyrimidine intermediate. Purification can be performed by crystallization or column chromatography if necessary.

  • C2 Substitution: Dissolve the isolated 4-substituted-2-chloropyrimidine (1.0 eq) in a suitable solvent. Add the second amine (1.1-1.5 eq) and a base. Heat the reaction mixture, often at elevated temperatures (e.g., 80-120 °C), until the reaction is complete.

  • Final Purification: After cooling, the product can be isolated and purified using standard techniques such as crystallization or column chromatography to yield the final 2,4-disubstituted pyrimidine.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a microplate, add the kinase, substrate, and inhibitor solution to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Proliferation (MTT) Assay

This protocol is used to evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The 2,4-disubstituted pyrimidine scaffold is a highly valuable platform for the development of potent and selective kinase inhibitors. The synthetic routes are generally robust and allow for extensive structure-activity relationship (SAR) studies. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel kinase inhibitors based on this versatile chemical framework, with the ultimate goal of developing new therapeutic agents for a variety of diseases.

References

Application Notes and Protocols for Carbon-Carbon Bond Formation Using Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formation of carbon-carbon (C-C) bonds utilizing organostannane reagents, with a primary focus on the palladium-catalyzed Stille cross-coupling reaction. The Stille reaction is a versatile and widely used method in organic synthesis due to its tolerance of a broad range of functional groups and the stability of organostannane reagents to air and moisture.[1][2] However, it is crucial to handle organotin compounds with appropriate safety precautions in a well-ventilated fume hood due to their toxicity.[1][3]

Introduction to the Stille Cross-Coupling Reaction

The Stille reaction facilitates the formation of a C-C bond by coupling an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[4] The reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[3][5]

The general transformation is depicted below:

R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃ (catalyzed by Pd)

Where:

  • : An organic group, typically sp²-hybridized (e.g., aryl, vinyl, heteroaryl).[6]

  • X : A leaving group, commonly a halide (I, Br, Cl) or a pseudohalide (e.g., triflate - OTf).[1][7]

  • : The organic group to be transferred from the organostannane.

  • : Non-transferable "dummy" ligands on the tin atom, typically alkyl groups like butyl or methyl.[1]

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-studied catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][8] The catalyst is typically a Pd(0) species, which can be introduced directly or generated in situ from a Pd(II) precursor.[9]

Stille_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 xsnr3 X-Sn(R³)₃ transmetalation->xsnr3 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition r2snr3 R²-Sn(R³)₃ r2snr3->transmetalation Stille_Workflow start Start: Assemble Glassware prep Prepare Reagents: - Dry/Degas Solvents - Weigh Solids start->prep setup Reaction Setup: - Add Solids to Flask - Inert Atmosphere prep->setup addition Reagent Addition: - Add Solvent - Add Organostannane setup->addition reaction Reaction: - Heat and Stir - Monitor Progress addition->reaction workup Work-up: - Quench Reaction - Aqueous Wash (e.g., KF) reaction->workup purification Purification: - Dry & Concentrate - Column Chromatography workup->purification analysis Analysis: - Characterize Product (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

References

Application Notes and Protocols for the Use of 2-Methylthio-4-(tributylstannyl)pyrimidine in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Methylthio-4-(tributylstannyl)pyrimidine as a key building block in the synthesis of complex natural products. This organostannane reagent is particularly valuable for introducing a 2-methylthiopyrimidine moiety via palladium-catalyzed Stille cross-coupling reactions, a powerful and versatile method for the formation of carbon-carbon bonds.

Introduction

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active natural products and synthetic drugs. The 2-methylthio-substituted pyrimidine motif, in particular, is found in various marine alkaloids and other natural products exhibiting potent biological activities. This compound serves as an efficient precursor for the installation of this important pharmacophore onto diverse molecular frameworks. Its stability, coupled with the mild and functional group tolerant nature of the Stille coupling, makes it an invaluable tool in modern organic synthesis and drug discovery.

Core Application: Stille Cross-Coupling

The primary application of this compound is in the Stille cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of the organostannane with an organic halide or triflate (R-X), enabling the formation of a new carbon-carbon bond between the pyrimidine ring and the organic partner.

A generalized scheme for the Stille coupling is as follows:

Stille_Coupling reagent This compound product 2-Methylthio-4-R-pyrimidine reagent->product catalyst Pd(0) catalyst partner R-X (Aryl/Vinyl Halide or Triflate) partner->product catalyst->product Stille Coupling tin_byproduct (Bu)3Sn-X

Caption: General scheme of the Stille cross-coupling reaction.

The reaction is highly versatile and can be used to couple the pyrimidine moiety with a wide range of sp²-hybridized carbons, including aryl, heteroaryl, and vinyl groups.

Hypothetical Application: Synthesis of a Marine Alkaloid Fragment

To illustrate the utility of this compound, we present a hypothetical protocol for the synthesis of a key fragment of a marine alkaloid containing a 2-methylthio-4-arylpyrimidine core.

Target Fragment: 4-(Indol-3-yl)-2-methylthiopyrimidine

This fragment is a common structural motif in various marine-derived alkaloids with potential biological activities.

Experimental Workflow

The synthesis involves a Stille cross-coupling reaction between this compound and 3-iodoindole.

experimental_workflow start Start Materials: - this compound - 3-Iodoindole - Pd(PPh3)4 - Anhydrous DMF reaction_setup Reaction Setup: - Flame-dried flask under Argon - Dissolve reactants in DMF - Add catalyst start->reaction_setup heating Reaction: - Heat to 90 °C - Stir for 12-24 h reaction_setup->heating workup Work-up: - Cool to RT - Aqueous KF wash - Ethyl acetate extraction heating->workup purification Purification: - Column chromatography (Silica gel, Hexane/EtOAc gradient) workup->purification product Final Product: 4-(Indol-3-yl)-2-methylthiopyrimidine purification->product

Caption: Workflow for the synthesis of 4-(Indol-3-yl)-2-methylthiopyrimidine.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • 3-Iodoindole (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Potassium Fluoride (KF) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon gas

Procedure:

  • To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 415 mg, 1.0 mmol) and 3-iodoindole (267 mg, 1.1 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (10 mL) via syringe.

  • To the stirred solution, add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Heat the reaction mixture to 90 °C under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous KF solution (20 mL) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with EtOAc (3 x 20 mL).

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to afford the pure 4-(indol-3-yl)-2-methylthiopyrimidine.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Stille coupling of this compound with various aryl halides.

EntryAryl HalideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
13-IodoindolePd(PPh₃)₄ (5)DMF901685
24-BromobenzaldehydePd(PPh₃)₄ (5)Toluene1001292
32-IodothiophenePd₂(dba)₃ (2.5), P(2-furyl)₃ (10)Dioxane1002478
41-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)DMF901888

Signaling Pathway Diagram (Hypothetical)

Many natural products containing the pyrimidine scaffold act as kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway where a synthesized pyrimidine-containing natural product analog inhibits a key kinase, thereby blocking a cancer-related signaling cascade.

signaling_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation promotes Inhibitor Pyrimidine-based Natural Product Analog Inhibitor->KinaseA inhibits

Caption: Hypothetical kinase inhibition by a pyrimidine-based compound.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of natural products and their analogs. The Stille coupling protocol described herein provides a reliable method for the introduction of the 2-methylthiopyrimidine moiety, a key structural feature in many biologically active molecules. The mild reaction conditions and tolerance of a wide range of functional groups make this reagent an essential tool for researchers in medicinal chemistry and drug development.

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2-Methylthiopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) on the pyrimidine scaffold is a cornerstone reaction in medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. Pyrimidine derivatives are integral components of numerous pharmaceuticals, including kinase inhibitors used in oncology. The 2-position of the pyrimidine ring is particularly amenable to functionalization. While halogens are common leaving groups, the 2-methylthio group offers a versatile and readily available handle for introducing diverse functionalities, especially various amine nucleophiles, to generate libraries of potential drug candidates.

This document provides detailed protocols for the nucleophilic aromatic substitution of 2-methylthiopyrimidines. The reactivity of the 2-methylthio group as a leaving group can be significantly enhanced by oxidation to the corresponding 2-methylsulfonyl group, which is a superior leaving group. Therefore, a two-step protocol involving oxidation followed by nucleophilic substitution is often the preferred method for efficient reaction and high yields.

Reaction Workflow

The general workflow for the nucleophilic aromatic substitution on 2-methylthiopyrimidines with amine nucleophiles involves a two-step process:

  • Oxidation : The 2-methylthio group is oxidized to a 2-methylsulfonyl group using a suitable oxidizing agent.

  • Nucleophilic Aromatic Substitution (SNAr) : The 2-methylsulfonyl group is subsequently displaced by a primary or secondary amine nucleophile.

Alternatively, direct displacement of the 2-methylthio group is possible, though it often requires more forcing reaction conditions.

G cluster_0 Two-Step SNAr Protocol Start 2-Methylthiopyrimidine Oxidation Oxidation (e.g., m-CPBA, Oxone®) Start->Oxidation Intermediate 2-Methylsulfonylpyrimidine Oxidation->Intermediate SNAr Nucleophilic Aromatic Substitution (Amine Nucleophile) Intermediate->SNAr Product 2-Aminopyrimidine Derivative SNAr->Product

Caption: General workflow for the two-step nucleophilic aromatic substitution of 2-methylthiopyrimidines.

Quantitative Data

Table 1: Reaction Yields for the Amination of 2-Chloropyrimidine with Various Amines *

EntryAmine NucleophileProductYield (%)
1Morpholine2-Morpholinopyrimidine85
2Piperidine2-(Piperidin-1-yl)pyrimidine80
3Pyrrolidine2-(Pyrrolidin-1-yl)pyrimidine75
4Aniline2-Anilinopyrimidine65
54-Methoxyaniline2-(4-Methoxyanilino)pyrimidine78
6Benzylamine2-(Benzylamino)pyrimidine82
7Cyclohexylamine2-(Cyclohexylamino)pyrimidine70

*Data is representative and based on typical yields for the SNAr of 2-chloropyrimidine, a similarly activated substrate.

Table 2: Kinetic Data for the Reaction of 2-Methylsulfonylpyrimidine with Glutathione (GSH) at 20°C

pHSecond-Order Rate Constant (k) (M⁻¹s⁻¹)
7.0~1.6 x 10⁻²
6.5~3.2 x 10⁻³

This data demonstrates the reactivity of the 2-methylsulfonylpyrimidine intermediate towards a biologically relevant thiol nucleophile. The reaction is significantly faster at a slightly higher pH, consistent with a higher concentration of the more nucleophilic thiolate anion[1].

Experimental Protocols

Protocol 1: Oxidation of 2-Methylthiopyrimidine to 2-Methylsulfonylpyrimidine

This protocol describes the oxidation of the 2-methylthio group to the more reactive 2-methylsulfonyl leaving group using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 2-Methylthiopyrimidine derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 2-methylthiopyrimidine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (2.2 eq.) in DCM.

  • Add the m-CPBA solution dropwise to the stirred pyrimidine solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium sulfite to quench the excess peroxide.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-methylsulfonylpyrimidine. The product can be used in the next step with or without further purification.

Protocol 2: Nucleophilic Aromatic Substitution of 2-Methylsulfonylpyrimidine with an Amine

This protocol details the displacement of the 2-methylsulfonyl group with a primary or secondary amine.

Materials:

  • 2-Methylsulfonylpyrimidine derivative

  • Amine nucleophile (primary or secondary)

  • Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent

  • DIPEA (N,N-Diisopropylethylamine) or other suitable non-nucleophilic base (optional, but recommended)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask or a sealed tube, add the 2-methylsulfonylpyrimidine (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and anhydrous DMF.

  • If the amine nucleophile is used as its salt, or to scavenge the methanesulfinic acid byproduct, add a non-nucleophilic base such as DIPEA (1.5-2.0 eq.).

  • Heat the reaction mixture to 80-120°C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine to remove DMF and any residual base.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyrimidine derivative.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

2-Aminopyrimidine derivatives are a well-established class of compounds in drug discovery, frequently found as the core scaffold of protein kinase inhibitors.[2] Many of these inhibitors target cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 2-aminopyrimidine moiety can mimic the hydrogen bonding pattern of the adenine base of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their function.

CDK_Pathway Mitogenic_Stimuli Mitogenic Stimuli (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb P E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E S_Phase_Entry S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase_Entry promotes P21_P27 p21 / p27 (CDK Inhibitors) P21_P27->CyclinD_CDK46 P21_P27->CyclinE_CDK2 Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->CyclinD_CDK46 inhibits Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK signaling pathway and the inhibitory action of 2-aminopyrimidine-based drugs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stille Reactions with Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stille cross-coupling reactions involving pyrimidine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why are Stille reactions with pyrimidines often challenging, leading to low yields?

A1: Pyrimidines are electron-deficient heterocycles. This electronic property can influence several steps in the Stille catalytic cycle. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the electron-deficient nature of the pyrimidine ring can make the oxidative addition step more challenging compared to electron-rich aromatic systems. Careful optimization of the catalyst, ligands, and reaction conditions is therefore crucial.

Q2: Which palladium catalyst is most effective for Stille coupling with pyrimidines?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, common and effective palladium sources include both Pd(0) and Pd(II) precatalysts.[1][2]

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A widely used, air-sensitive Pd(0) catalyst that is often effective but may require higher temperatures.[1]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : A common air-stable Pd(0) source that requires the addition of a ligand.[1]

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) : An air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1]

For challenging couplings involving less reactive halopyrimidines (e.g., chlorides), catalyst systems with bulky, electron-rich phosphine ligands are often more successful.[3]

Q3: What is the role of additives like copper(I) iodide (CuI) and cesium fluoride (CsF) in improving yields?

A3: Additives can significantly enhance the rate and yield of Stille reactions involving pyrimidines.

  • Copper(I) iodide (CuI) : The addition of CuI can accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[4][5] It is thought to act as a scavenger for free phosphine ligands that can inhibit the reaction, and in polar solvents, it may facilitate the formation of a more reactive organocopper intermediate.[6][7]

  • Cesium Fluoride (CsF) : Fluoride ions can coordinate to the organotin reagent, forming a hypervalent tin species.[4] This increases the nucleophilicity of the organic group being transferred, thereby accelerating the transmetalation step. The combination of CuI and CsF has been shown to be particularly effective for challenging couplings.[6][8]

Q4: How do I choose the right solvent for my pyrimidine Stille reaction?

A4: The choice of solvent can influence reaction rates and solubility of the reactants and catalyst. Common solvents for Stille reactions include:

  • DMF (N,N-Dimethylformamide) : A polar aprotic solvent that is effective for many Stille reactions.[1]

  • Dioxane : A less polar alternative to DMF, often used with sensitive substrates.[1]

  • Toluene : A non-polar solvent that can be advantageous for certain catalyst systems.[1]

The optimal solvent should be chosen based on the specific substrates and reaction conditions, and it is often beneficial to screen a few options during optimization.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments.

Problem Potential Cause Suggested Solution
Low to No Product Formation 1. Inactive Catalyst: The palladium catalyst may be oxidized or decomposed. 2. Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier. 3. Poor Ligand Choice: The ligand may not be suitable for the specific pyrimidine substrate. 4. Inhibiting Species: The nitrogen atoms on the pyrimidine ring may be coordinating to the palladium center, inhibiting catalysis.1. Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. Ensure anhydrous and oxygen-free conditions if using an air-sensitive catalyst. 2. Gradually increase the reaction temperature in 10-20°C increments.[9] 3. Screen a variety of phosphine ligands, particularly bulky, electron-rich ligands (e.g., P(t-Bu)₃, Buchwald ligands) or other effective ligands like triphenylarsine (AsPh₃).[1][4] 4. The addition of CuI can sometimes mitigate this inhibition.[6][7]
Significant Side Product Formation (e.g., Homo-coupling) 1. Presence of Oxygen: Oxygen can promote the homo-coupling of the organostannane reagent.[10] 2. High Temperature: Elevated temperatures can sometimes lead to side reactions and catalyst decomposition. 3. Incorrect Stoichiometry: An excess of the organostannane can sometimes lead to increased homo-coupling.1. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[9] 2. Attempt the reaction at a lower temperature, although this may require a longer reaction time.[9] 3. Use a slight excess (typically 1.1-1.2 equivalents) of the organostannane.[9]
Difficulty in Product Purification 1. Tin Byproducts: Tributyltin or trimethyltin halides can be difficult to remove from the desired product. 2. Complex Reaction Mixture: Incomplete conversion and side reactions lead to a difficult separation.1. Use an aqueous potassium fluoride (KF) workup to precipitate the tin byproducts as insoluble tin fluorides.[1] Column chromatography on silica gel can also be effective. 2. Optimize the reaction conditions to achieve full conversion and minimize side products before attempting large-scale purification.
Lack of Regioselectivity (for di- or poly-halopyrimidines) 1. Similar Reactivity of Halogens: The different halogen atoms on the pyrimidine ring may have similar reactivity under the chosen conditions. 2. High Reaction Temperature: Higher temperatures can overcome the activation energy for the less reactive C-X bond, leading to a loss of selectivity.1. Exploit the differential reactivity of halogens (I > Br > Cl).[11] For a substrate with both iodo and bromo groups, the reaction will preferentially occur at the iodo position under milder conditions. 2. Maintain a lower reaction temperature to favor selective coupling at the more reactive halogen.[9]

Quantitative Data Summary

The following table summarizes various reported conditions for Stille reactions involving pyrimidine and other heteroaromatic substrates to provide a comparative overview.

ElectrophileOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Yield (%)
4-Chloro-6-(3-iodophenyl)pyrimidinePhenyltributylstannanePd(PPh₃)₄ (5)--DMF95Not specified
2-BromopyridineVinyltributylstannanePd₂(dba)₃ (1.5)P(t-Bu)₃ (3.5)CsFDioxane11097
Aryl IodideAryltributylstannanePd(PPh₃)₄-CuI, CsFDMFRT-60High
Aryl BromideAryltributylstannanePdCl₂(PtBu₃)₂-CuI, CsFDMFRT-60High
2-Iodo-heteroaromaticsAlkenylstannanePd(PPh₃)₄AsPh₃CuIDMF6055

Note: Yields are highly substrate-dependent and the conditions listed should be considered as starting points for optimization.

Detailed Experimental Protocols

General Protocol for Stille Coupling of a Halopyrimidine

This protocol provides a general starting point for the Stille coupling of a halopyrimidine with an organostannane.

Materials:

  • Halopyrimidine (1.0 eq.)

  • Organostannane (1.1 - 1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if required, e.g., AsPh₃, 4-10 mol%)

  • Additive (e.g., CuI, 10-20 mol%)

  • Anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the halopyrimidine, palladium catalyst, ligand (if used), and any solid additives.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1-2 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 XSnR3 X-SnR₃ Transmetalation->XSnR3 R2SnR3 R²-SnR₃ R2SnR3->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² Coupled Product RedElim->Product R1X R¹-X (Halopyrimidine) R1X->OxAdd

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Pyrimidine Stille Reaction CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst CheckConditions Are Reaction Conditions Appropriate? CheckCatalyst->CheckConditions No OptimizeCatalyst Screen Pd Source & Ligands (e.g., P(t-Bu)₃, AsPh₃) CheckCatalyst->OptimizeCatalyst Yes CheckPurity Are Reagents and Solvents Pure and Anhydrous? CheckConditions->CheckPurity No OptimizeTemp Optimize Temperature (e.g., 80-120°C) CheckConditions->OptimizeTemp Yes PurifyReagents Purify/Dry Reagents & Use Degassed Solvents CheckPurity->PurifyReagents Yes Success Improved Yield CheckPurity->Success No Additives Incorporate Additives (CuI, CsF) OptimizeCatalyst->Additives Additives->Success OptimizeSolvent Screen Solvents (DMF, Dioxane, Toluene) OptimizeTemp->OptimizeSolvent OptimizeSolvent->Success PurifyReagents->Success

Caption: Troubleshooting workflow for low yields in Stille reactions.

Optimization_Workflow Start Reaction Optimization Catalyst Select Pd Source (e.g., Pd₂(dba)₃) Start->Catalyst Ligand Screen Ligands (e.g., PPh₃, AsPh₃, P(t-Bu)₃) Catalyst->Ligand Solvent Screen Solvents (DMF, Dioxane, Toluene) Ligand->Solvent Temperature Optimize Temperature (e.g., 80-120°C) Solvent->Temperature Additive Evaluate Additives (CuI, CsF) Temperature->Additive Final Optimized Conditions Additive->Final

Caption: A stepwise workflow for optimizing Stille reaction conditions.

References

Common side reactions with 2-Methylthio-4-(tributylstannyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Methylthio-4-(tributylstannyl)pyrimidine in their experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organotin compound commonly used as a reagent in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling. Its structure incorporates a pyrimidine ring, a versatile scaffold in medicinal chemistry, making it a valuable building block for the synthesis of complex organic molecules and bioactive compounds. The tributylstannyl group facilitates the coupling reaction, while the methylthio group can serve as a handle for further functionalization.

Q2: What are the most common side reactions observed when using this compound in Stille coupling?

The most prevalent side reaction is the homocoupling of the organostannane reagent to form a dimer of the pyrimidine moiety.[1][2][3] This can occur through two primary mechanisms: the reaction of two equivalents of the stannane with the Pd(II) precatalyst followed by reductive elimination, or a radical process involving the Pd(0) catalyst.[1] Additionally, challenges in completely removing toxic tributyltin byproducts from the reaction mixture are a significant concern.[3]

Q3: How can I minimize the homocoupling of this compound?

Minimizing homocoupling often involves careful optimization of reaction conditions. Key strategies include:

  • Choice of Catalyst and Ligands: The selection of the palladium catalyst and phosphine ligands can significantly influence the extent of homocoupling.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of side reactions.

  • Stoichiometry: Using a slight excess of the electrophilic coupling partner relative to the organostannane can favor the desired cross-coupling reaction over homocoupling.

  • Additives: The use of additives, such as copper(I) salts, can sometimes enhance the rate of the desired cross-coupling and suppress side reactions.

Q4: What are the best practices for handling and storing this compound?

Organotin compounds, including this compound, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is an air and moisture-stable compound.[1] For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, protected from light.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Suggestions
Low Yield of Desired Product - Inactive catalyst- Suboptimal reaction temperature- Poor quality of reagents or solvents- Presence of oxygen in the reaction mixture- Use a fresh batch of palladium catalyst and ensure it is properly activated.- Optimize the reaction temperature; some reactions require heating while others proceed at room temperature.- Use freshly distilled and degassed solvents.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing the reaction mixture.
Formation of Significant Homocoupling Product - Reaction temperature is too high- Inappropriate catalyst or ligand- Incorrect stoichiometry- Lower the reaction temperature.- Screen different palladium catalysts and phosphine ligands.- Adjust the stoichiometry to use a slight excess of the electrophile.
Difficulty in Removing Tin Byproducts - Inefficient workup procedure- Co-elution of tin byproducts with the desired product during chromatography- Wash the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF) to precipitate tributyltin fluoride, which can then be removed by filtration through Celite.[3]- Use flash chromatography on silica gel, sometimes with the addition of a small amount of triethylamine to the eluent, to improve separation.- Consider alternative purification methods such as crystallization or distillation if applicable.
Incomplete Reaction (Starting Material Remains) - Insufficient reaction time- Catalyst deactivation- Low reactivity of the electrophile- Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary.- Add a fresh portion of the catalyst.- If using a less reactive electrophile (e.g., an aryl chloride), consider using a more active catalyst system or additives like copper(I) iodide.

Experimental Protocols

General Procedure for Stille Coupling using this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates used.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Anhydrous and degassed solvent (e.g., toluene, DMF, or 1,4-dioxane)

  • Inert gas (argon or nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1-1.2 eq), and the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄).

  • Add the anhydrous and degassed solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.

  • Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 4-aryl-2-methylthiopyrimidine.

Visualizations

Stille_Coupling_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Reactants: - this compound - Aryl Halide - Pd Catalyst & Solvent start->reagents degas Degas Mixture reagents->degas reaction Heat & Stir (Monitor by TLC/GC-MS) degas->reaction workup Aqueous Workup (KF Wash) reaction->workup filtration Filter through Celite workup->filtration extraction Extraction & Drying filtration->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: Experimental workflow for a typical Stille coupling reaction.

Troubleshooting_Logic cluster_troubleshooting Optimization Steps start Low Yield or Side Product Formation check_catalyst Check Catalyst Activity & Reaction Conditions start->check_catalyst check_reagents Verify Reagent Quality & Inert Atmosphere start->check_reagents optimize_temp Optimize Temperature check_catalyst->optimize_temp If catalyst is active optimize_stoich Adjust Stoichiometry check_reagents->optimize_stoich If reagents are pure improve_yield improve_yield optimize_temp->improve_yield Improved Yield optimize_stoich->improve_yield

Caption: A logical approach to troubleshooting common Stille coupling issues.

References

Technical Support Center: Strategies for Removing Toxic Tin Byproducts from Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of toxic organotin byproducts from coupling reactions, such as the Stille coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?

The most prevalent organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted tetraalkyltin starting materials.[1] Depending on your reaction conditions, other byproducts such as hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH) may also be present.[1]

Q2: I performed an aqueous potassium fluoride (KF) wash, but I'm still observing tin residues in my product. What might be the issue?

Several factors could lead to persistent tin contamination after a KF wash:

  • Insufficient Mixing or Quantity of KF: Vigorous shaking and an adequate amount of 1M or saturated aqueous KF solution are crucial for the complete precipitation of organotin fluorides.[1][2]

  • Formation of an Emulsion: An emulsion or a solid precipitate (tributyltin fluoride, Bu₃SnF) can form at the interface of the organic and aqueous layers, trapping the product and hindering efficient separation.[1][2]

  • pH of the Aqueous Solution: The effectiveness of the precipitation can be dependent on the pH of the solution.[1]

  • Presence of Unreactive Tin Species: Certain tin byproducts, like tributyltin hydride (Bu₃SnH), are not effectively removed by a simple KF wash.[1][2]

Q3: Are there alternative methods to the aqueous KF wash for removing tin byproducts?

Yes, several other effective methods exist:

  • Chromatographic Methods: Flash chromatography using silica gel treated with triethylamine (Et₃N) or a stationary phase of potassium carbonate (K₂CO₃) mixed with silica gel can be highly effective.[1][3]

  • Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or hydrochloric acid, can help in extracting organotin compounds.[1]

  • Chemical Conversion: Treating the reaction mixture with iodine (I₂) can convert unreacted tin hydrides and ditins into tin halides, which are more readily removed by a subsequent KF wash.[1][2]

  • Chemical Scavengers: Utilizing silica-based scavengers can effectively bind and remove tin byproducts.[4]

Q4: How can I best purify my solid product from organotin residues?

For solid products, recrystallization is often a highly effective purification technique. Slurrying the crude solid in a suitable solvent, like methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[5]

Q5: How can I minimize the formation of organotin byproducts in the first place?

Optimizing your reaction conditions can help. This includes carefully controlling the stoichiometry of your reagents and considering the use of tin reagents that are easier to remove, such as those with fluorous tags.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Persistent Tin Contamination After KF Wash Insufficient mixing, insufficient KF, stable tin species, or suboptimal pH.Increase shaking time during the wash, use a saturated KF solution, or pre-treat the reaction mixture with iodine (I₂) to convert unreactive tin species.[1][2] Consider filtering the entire mixture through a pad of Celite®.[1][2]
Formation of an Emulsion or Interfacial Precipitate Formation of insoluble tributyltin fluoride (Bu₃SnF) at the interface.Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate.[1][2]
Product is Water-Sensitive Aqueous workup is not suitable for the desired compound.Utilize non-aqueous workup procedures like flash chromatography on silica gel treated with triethylamine.[6]
Co-elution of Product and Tin Byproducts during Chromatography Similar polarities of the desired product and organotin impurities.Use triethylamine-treated silica gel or a potassium carbonate/silica gel stationary phase to improve separation.[1][3]
Difficulty Removing Triphenyltin Chloride This byproduct can be challenging to remove by simple washing.Immediate and thorough scrubbing with a strong detergent soap and water is recommended for skin contact.[7] For reaction mixtures, consider the methods outlined for other organotin halides.

Data Presentation: Efficiency of Tin Removal Methods

Method Reported Efficiency Advantages Potential Issues
Aqueous KF Wash & Filtration >95%High efficiency, cost-effective, simple procedure.[6]May not be suitable for water-sensitive compounds; can form emulsions.[6]
Flash Chromatography (Silica Gel) 90-99%Widely applicable, can separate a range of impurities.Can be time-consuming, potential for product degradation on acidic silica.[6]
Flash Chromatography (Triethylamine-treated Silica) >98%Minimizes product degradation and improves separation.[6]Requires pre-treatment of the stationary phase.[6]
Flash Chromatography (10% K₂CO₃/Silica Gel) Can reduce tin impurities to <15 ppm.[3]Highly effective for removing a range of organotin impurities without the need for an aqueous workup.[3]Requires preparation of the mixed stationary phase.
Chemical Scavengers (e.g., AlMe₃, NaOH) >95%Effective for specific types of organotin byproducts.[6]Reagents can be hazardous and require careful handling.
Silica-Based Scavengers Can achieve complete removal of residual tin.[4]High efficiency and selectivity.Can be more expensive than traditional methods.

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash and Filtration
  • Reaction Quenching & Dilution: Once the Stille reaction is complete, cool the mixture to room temperature. Dilute it with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[1][6]

  • KF Treatment: Transfer the diluted mixture to a separatory funnel and wash it 2-3 times with a 1M or saturated aqueous solution of potassium fluoride (KF). Shake the funnel vigorously for at least one minute during each wash.[1][2]

  • Precipitate Formation: An insoluble white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface.[1][2]

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.[1][2]

  • Final Washes: Return the filtrate to the separatory funnel. Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[2]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the desired eluent. Add triethylamine to the slurry to reach a concentration of 2-5% (v/v).[2][6]

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the adsorbed product onto the column.[6]

  • Elution: Elute the column with an appropriate solvent system, often containing 2-5% triethylamine, to separate the desired product from the organotin byproducts.[2][6]

  • Fraction Collection: Collect the fractions containing the pure product and concentrate them in vacuo.[6]

Protocol 3: Flash Chromatography with Potassium Carbonate/Silica Gel
  • Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[1]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[1]

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with a suitable solvent system to separate the desired product from the immobilized organotin impurities.[1]

Visualizations

Stille_Coupling_Workflow Start Stille Coupling Reaction Mixture Workup Choose Workup Strategy Start->Workup Aqueous Aqueous KF Wash Workup->Aqueous Water-Tolerant Product Chromatography Chromatography Workup->Chromatography Water-Sensitive or Difficult Separation Precipitation Precipitation/ Recrystallization Workup->Precipitation Solid Product Filtration Filtration through Celite® Aqueous->Filtration Precipitate Forms Extraction Liquid-Liquid Extraction Aqueous->Extraction Drying Drying and Concentration Chromatography->Drying PurifiedProduct Purified Product Precipitation->PurifiedProduct Filtration->Extraction Extraction->Drying Drying->PurifiedProduct

Caption: Decision workflow for purification of Stille coupling products.

KF_Wash_Mechanism OrganotinHalide R₃SnX (Soluble in Organic Phase) Reaction Vigorous Mixing OrganotinHalide->Reaction KF K⁺F⁻ (Aqueous Phase) KF->Reaction OrganotinFluoride R₃SnF (Insoluble Precipitate) Reaction->OrganotinFluoride Separation Filtration/ Phase Separation OrganotinFluoride->Separation OrganicPhase Purified Organic Phase (Product) Separation->OrganicPhase SolidWaste Solid Tin Waste Separation->SolidWaste

Caption: Mechanism of organotin byproduct removal using KF.

References

Troubleshooting regioselectivity issues in 2,4-dichloropyrimidine coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-dichloropyrimidine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot regioselectivity issues encountered during their experiments.

Troubleshooting Guides & FAQs

This section addresses common problems and questions regarding the regioselective coupling of 2,4-dichloropyrimidine.

Frequently Asked Questions

Q1: My coupling reaction on 2,4-dichloropyrimidine is producing a mixture of C2 and C4 substituted isomers. Why is this happening and which isomer is usually favored?

A1: This is a frequent challenge. For unsubstituted 2,4-dichloropyrimidine, the C4 position is intrinsically more reactive towards both palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution (SNAr).[1][2][3][4] This preference is due to the electronic properties of the pyrimidine ring, where the C4-chlorine bond is more susceptible to oxidative addition by a palladium catalyst or nucleophilic attack.[1][5] Therefore, you will typically observe the C4-substituted product as the major isomer. However, obtaining a mixture is common because the reactivity difference between the C2 and C4 positions is often not large enough for perfect selectivity, leading to the formation of the C2 isomer as a side product.[4][6]

Q2: What are the key factors that control the regioselectivity (C2 vs. C4) in these coupling reactions?

A2: Regioselectivity is highly sensitive to a combination of factors:

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the pyrimidine ring, particularly at the C5 position, tend to enhance the natural preference for C4 substitution.[4] Conversely, electron-donating groups (EDGs) at the C6 position can favor C2 substitution.[4][7]

  • Steric Hindrance: Bulky substituents on the pyrimidine ring, especially at the C5 position, can sterically hinder attack at the C4 position, thereby favoring substitution at the less hindered C2 position.[1] Similarly, sterically demanding nucleophiles or coupling partners can also influence the outcome.

  • Reaction Conditions: This is a critical aspect. The choice of catalyst, ligand, base, solvent, and temperature can dramatically alter the regiomeric ratio.[3][4] For instance, specific palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely promote C2-selectivity in C-S coupling reactions.[8][9][10][11]

Q3: How can I enhance the selectivity for the C4 position?

A3: To favor the formation of the C4-substituted product, consider the following strategies:

  • Catalyst and Ligand Choice: For Suzuki reactions, catalysts like Pd(PPh₃)₄ have been used effectively to achieve high C4 selectivity.[1][12]

  • Reaction Conditions Optimization: Microwave-assisted protocols using Pd(PPh₃)₄ with K₂CO₃ as the base in a dioxane/water mixture have proven highly efficient for C4-selective Suzuki couplings, often achieving good to excellent yields in short reaction times.[1][13]

  • Use of Anionic Nucleophiles: In amination reactions, using anionic nucleophiles (e.g., anilides formed by deprotonating anilines with a strong base like LiHMDS) can significantly improve C4 selectivity compared to neutral amines.[4][6]

Q4: My goal is to synthesize the C2-substituted isomer. What methods can I use to reverse the typical regioselectivity?

A4: Achieving C2-selectivity requires overriding the inherent preference for C4. Here are some effective approaches:

  • Specialized Catalyst Systems: For C-S coupling with thiols, using Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands has been demonstrated to provide excellent C2-selectivity.[8][9][10][11] This is a catalyst-controlled strategy that inverts the conventional selectivity.

  • Substituent Effects: Introducing an electron-donating group at the C6 position of the pyrimidine ring can electronically favor nucleophilic attack at the C2 position.[7]

  • Blocking/Directing Groups: In some cases, the C4-chloro position can be converted to a different group (e.g., a 4-thiomethoxy group) to block it, allowing for selective reaction at the C2 position.[4]

Troubleshooting Common Issues

Problem Potential Cause Troubleshooting Suggestions
Low Yield of Desired Product Suboptimal reaction conditions.Re-screen catalysts, ligands, bases, and solvents. Microwave irradiation can sometimes improve yields and reduce reaction times.[1] For Suzuki reactions, ensure the quality of the boronic acid.
Catalyst decomposition.Degas the reaction mixture thoroughly. For multi-step, one-pot reactions, adding a second dose of the catalyst might be necessary.[5]
Steric hindrance from the coupling partner.Reactions with ortho-substituted boronic acids or bulky amines can be challenging and may require harsher conditions (stronger base, higher temperature).[5]
Poor Regioselectivity (Mixture of C2/C4 isomers) Intrinsic reactivity of the substrate.This is common with unsubstituted 2,4-dichloropyrimidine.[4] To improve selectivity, you must employ one of the strategies outlined in Q3 for C4 or Q4 for C2 selectivity.
Competing reaction pathways (e.g., SNAr vs. catalyzed coupling).In C-S couplings, highly acidic thiols can deprotonate and participate in a competing, uncatalyzed C4-selective SNAr reaction.[2][14] Adjusting the base and temperature might be necessary.
No Reaction or Incomplete Conversion Inactive catalyst.Use a pre-catalyst or ensure the active Pd(0) species is generated effectively.
Poorly soluble base.For Suzuki reactions with K₃PO₄, grinding the base to a very fine powder can improve reproducibility.[15]
Unreactive coupling partner.Electron-deficient aryl halides are generally more reactive in Suzuki couplings.[15] Consider converting your coupling partner to a more reactive form (e.g., boronic ester to trifluoroborate salt).

Data on Regioselectivity

The following tables summarize quantitative data from various studies on the regioselective coupling of 2,4-dichloropyrimidine derivatives.

Table 1: Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidine

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C) & TimeC4:C2 RatioYield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW), 15 min>99:174[1]
4-Methylphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW), 15 min>99:193[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW), 15 min>99:195[1]
p-Carboxyphenylboronic acidNot specifiedNot specifiedNot specifiedNot specified2.8:1.0Not specified[5]

Table 2: Regioselectivity in Amination of 6-Aryl-2,4-dichloropyrimidines

AmineCatalystBaseC4:C2 RatioYield (%)Reference
DibutylamineNoneK₂CO₃70:30Not specified[6]
DibutylaminePd₂(dba)₃/XantphosLiHMDS>98:287[6]
AnilineNoneLiHMDS>98:288[6]
N-MethylanilineNoneLiHMDS97:391[6]

Table 3: Regioselectivity in C-S Coupling of 2,4-Dichloropyrimidine

ThiolCatalystC2:C4 RatioReference
1-OctanethiolPd(II) precatalyst with bulky NHC ligand>20:1[2][8]
ThiophenolPd(II) precatalyst with bulky NHC ligand>20:1[2][8]
4-NitrothiophenolPd(II) precatalyst with bulky NHC ligandFavors C4 product[2][14]
1-OctanethiolNo catalyst1:6[14]

Experimental Protocols

Protocol 1: C4-Selective Microwave-Assisted Suzuki Coupling [1][12]

  • Place 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol) in a microwave reactor vial.

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add a solvent mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).

  • Flush the vial with argon.

  • Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.

  • After cooling, extract the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by chromatography to obtain the 4-aryl-2-chloropyrimidine.

Protocol 2: C4-Selective Palladium-Catalyzed Amination [6]

  • To a reaction vessel under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos).

  • Add the secondary aliphatic amine (1.1 equiv).

  • Add the solvent (e.g., toluene or dioxane).

  • Cool the mixture and add the base (e.g., LiHMDS, 1.2 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with an aqueous solution (e.g., saturated NH₄Cl).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: C2-Selective Palladium-Catalyzed C-S Coupling [2][8]

  • In a glovebox, add the Pd(II)-NHC precatalyst (e.g., Pd-PEPPSI-IPent, 5 mol%) and a base (e.g., K₃PO₄, 2.0 equiv) to a reaction vial.

  • Add the solvent (e.g., toluene).

  • Add the thiol (1.0 equiv).

  • Add 2,4-dichloropyrimidine (1.2 equiv).

  • Seal the vial and heat the reaction mixture (e.g., at 80 °C) for the specified time (monitor by GC-MS or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify by column chromatography to isolate the 2-thio-4-chloropyrimidine product.

Visual Guides

The following diagrams illustrate key concepts in troubleshooting regioselectivity.

G cluster_factors Factors Influencing Regioselectivity Reactants Substrate & Nucleophile (Electronic & Steric Effects) Outcome Regioselective Outcome (C2 vs. C4 Product Ratio) Reactants->Outcome Conditions Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp) Conditions->Outcome

Caption: Key factors determining the C2 vs. C4 product ratio.

G cluster_c4 Pathway to C4-Selectivity (Conventional) cluster_c2 Pathway to C2-Selectivity (Engineered) C4_Node 2,4-Dichloropyrimidine C4 Position (More Reactive) C4_Product 4-Substituted 2-Chloropyrimidine C4_Node:f1->C4_Product Preferential Coupling C4_Conditions Standard Pd Catalysts (e.g., Pd(PPh₃)₄) Standard Bases (e.g., K₂CO₃) C2_Node 2,4-Dichloropyrimidine C2 Position (Less Reactive) C2_Product 2-Substituted 4-Chloropyrimidine C2_Node:f1->C2_Product Forced Coupling C2_Conditions Bulky NHC Ligands + Pd(II) Precatalysts OR EDG at C6

Caption: Comparison of synthetic pathways to C4 and C2 products.

G start Regioselectivity Issue Encountered (e.g., C2/C4 Mixture) q1 What is the Target Isomer? start->q1 c4_strat Enhance C4-Selectivity: - Use standard Pd catalysts (Pd(PPh₃)₄) - Optimize base/solvent (K₂CO₃, Dioxane/H₂O) - Use anionic nucleophiles q1->c4_strat C4 c2_strat Induce C2-Selectivity: - Use specialized catalysts (Pd-NHC) - Modify substrate (EDG at C6) - Use blocking groups q1->c2_strat C2 optimize Optimize Conditions (Temp, Time, Concentration) c4_strat->optimize c2_strat->optimize end Achieve Desired Regioselectivity optimize->end

Caption: A troubleshooting workflow for regioselectivity problems.

References

Technical Support Center: Optimization of Catalyst Loading for Pyrimidine Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of catalyst loading in pyrimidine Stille coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical palladium catalyst loading range for pyrimidine Stille coupling?

A typical starting point for palladium catalyst loading in pyrimidine Stille coupling reactions ranges from 1 to 5 mol%.[1] For initial screening, a concentration of 2-5 mol% is often a reasonable starting point.[1] However, in some cases, catalyst loading can be as low as 0.01 mol% or as high as 10 mol%, depending on the reactivity of the substrates and the efficiency of the catalytic system.[1][2]

Q2: When should I consider increasing the catalyst loading?

Increasing the catalyst loading should be considered when you observe a sluggish or incomplete reaction, even after optimizing other parameters like temperature and solvent. Before increasing the catalyst concentration, ensure that the catalyst is active and not poisoned. A modest increase, for instance from 2 mol% to 5 mol%, can sometimes be beneficial to drive the reaction to completion.[1]

Q3: Can increasing the catalyst loading have negative effects?

Yes, while it may increase the reaction rate, higher catalyst loading can lead to several issues. These include increased cost, higher levels of residual palladium in the product, and an increased rate of side reactions such as homocoupling. Therefore, it is crucial to find the optimal catalyst loading that provides a good yield in a reasonable time without excessive side product formation.

Q4: How can I minimize the catalyst loading for a more cost-effective process?

To reduce catalyst loading, you can:

  • Use highly active catalysts: Pre-formed palladium pre-catalysts or catalysts with specialized, electron-rich, and bulky ligands (e.g., Buchwald ligands) can be more efficient at lower loadings.

  • Optimize reaction conditions: Thoroughly screen solvents, bases, and temperatures to maximize catalyst turnover.

  • Ensure high purity of reagents: Impurities in starting materials or solvents can act as catalyst poisons, necessitating higher catalyst loadings.[1]

Q5: What are the signs of catalyst deactivation or poisoning?

Catalyst deactivation can manifest as a stalled or incomplete reaction. A common visual indicator of the decomposition of the active Pd(0) species is the formation of palladium black. Catalyst poisoning can be caused by impurities in the starting materials or solvents, such as sulfur or nitrogen-containing compounds. The basic nitrogen atoms of the pyrimidine ring itself can also coordinate to the palladium center, leading to catalyst inhibition.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for pyrimidine Stille coupling.

Problem Potential Cause Related to Catalyst Loading Suggested Solution
Low or No Conversion Suboptimal Catalyst Loading: The amount of catalyst may be insufficient to effectively drive the reaction.[1]Systematically vary the catalyst loading. A typical range to screen is 1-5 mol%.[1]
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.Ensure the use of a fresh, high-quality catalyst. Consider using a pre-catalyst that is activated in situ.
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium, inhibiting its catalytic activity.[2]The use of bulky, electron-rich phosphine ligands can sometimes mitigate this inhibition.
Significant Formation of Side Products (e.g., Homocoupling) High Catalyst Concentration: An excessively high catalyst loading can sometimes promote side reactions.Once a reasonable yield is achieved, try to systematically decrease the catalyst loading to see if it reduces side product formation while maintaining an acceptable reaction rate.
Inefficient Catalytic Cycle: Issues with the transmetalation step can lead to homocoupling of the organotin reagent.The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step and reduce homocoupling.
Reaction Stalls After Initial Conversion Catalyst Deactivation Over Time: The catalyst may be slowly poisoned by impurities or degrade under the reaction conditions.If catalyst deactivation is suspected, a higher initial catalyst loading might be necessary to ensure enough active catalyst remains to complete the reaction. Alternatively, focus on purifying all reagents and solvents.[1]
Difficulty in Product Purification High Residual Palladium: Using a high catalyst loading will result in more palladium residues in the crude product, which can be difficult to remove.Optimize the reaction to use the lowest effective catalyst loading. Employ appropriate purification techniques such as filtration through celite or silica gel, or treatment with a palladium scavenger.

Data Presentation

The following tables provide an overview of typical catalyst loading ranges and a hypothetical example of a catalyst loading optimization study.

Table 1: Typical Palladium Catalyst Loading for Cross-Coupling of Heterocycles

Catalyst SystemSubstrate TypeTypical Loading (mol%)Reference
Pd(PPh₃)₄Chloro-iodophenyl pyrimidine5BenchChem
Pd(OAc)₂ / SPhosSterically hindered pyrimidine boronic acid0.01 - 5BenchChem[2]
Various Pd catalystsGeneral pyrimidine synthesis1 - 10BenchChem[1]
PdCl₂(dppf)2-Bromo-4-iodopyridine3BenchChem

Table 2: Illustrative Example of a Catalyst Loading Optimization Study

This table is a hypothetical representation based on typical optimization outcomes and does not represent data from a single specific experiment.

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Desired Product Yield (%)Homocoupling Byproduct (%)
10.5244540<1
21.01885802
32.0 12 >98 92 3
45.08>98908

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in Pyrimidine Stille Coupling

This protocol provides a general guideline for a systematic approach to optimizing palladium catalyst loading for the Stille coupling of a halopyrimidine with an organostannane.

Materials:

  • Halopyrimidine (1.0 eq)

  • Organostannane (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, XPhos)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)

  • Reaction vessels (e.g., Schlenk tubes or microwave vials)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a constant stream of inert gas, set up a series of reaction vessels. To each vessel, add the halopyrimidine and the organostannane.

  • Catalyst Addition: Prepare stock solutions of the palladium catalyst and ligand (if used) in the chosen anhydrous, degassed solvent. Add the appropriate volume of the stock solution to each reaction vessel to achieve the desired catalyst loadings (e.g., 5%, 2%, 1%, 0.5%).

  • Solvent Addition: Add the remaining volume of the anhydrous, degassed solvent to each vessel to reach the final desired concentration (typically 0.1-0.5 M).

  • Reaction: Seal the vessels and place them in a preheated oil bath or microwave reactor at the optimized reaction temperature.

  • Monitoring: Monitor the progress of each reaction by TLC, LC-MS, or GC-MS at regular intervals until the starting material is consumed in the fastest reacting vessel.

  • Work-up: Once the reactions are complete, cool the vessels to room temperature. Dilute each reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the yield of the desired product and the amount of any side products.

  • Purification: Purify the product from the optimal reaction condition by column chromatography on silica gel.

Visualizations

Stille_Catalytic_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)Ln oadduct R1-Pd(II)Ln-X pd0->oadduct Oxidative Addition transmetal R1-Pd(II)Ln-R2 oadduct->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R1-R2 transmetal->product snx X-SnR3 transmetal->snx r1x Pyrimidine-X (R1-X) r1x->oadduct r2sn Organostannane (R2-SnR3) r2sn->transmetal

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Pyrimidine Stille Coupling check_catalyst Is Catalyst Loading Optimized? start->check_catalyst increase_loading Increase Catalyst Loading (e.g., 2-5 mol%) check_catalyst->increase_loading No check_purity Are Reagents and Solvents Pure? check_catalyst->check_purity Yes increase_loading->check_purity failure Still Low Yield: Consider Alternative Catalyst/Ligand System increase_loading->failure purify Purify Starting Materials and Dry Solvents check_purity->purify No optimize_conditions Have Reaction Conditions (Temp, Solvent, Base) Been Optimized? check_purity->optimize_conditions Yes purify->optimize_conditions purify->failure optimize Screen Different Solvents, Bases, and Temperatures optimize_conditions->optimize No success Improved Yield optimize_conditions->success Yes optimize->success optimize->failure

Caption: Troubleshooting workflow for low yield in pyrimidine Stille coupling.

References

Stability and storage conditions for 2-Methylthio-4-(tributylstannyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the stability and storage of 2-Methylthio-4-(tributylstannyl)pyrimidine, along with troubleshooting advice for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the longevity and stability of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to light, air, and moisture. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended.

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can accelerate the degradation of organotin compounds.[1] While some suppliers suggest storage at room temperature, others recommend refrigeration at 2-8°C or even in a -70°C freezer for optimal stability.[2][3] The ideal storage temperature may depend on the purity of the compound and the intended duration of storage. For long-term storage, colder temperatures are generally preferable.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is light-sensitive.[4] Exposure to light, particularly UV radiation, can promote its decomposition.[1][5] It is essential to store the material in an amber or opaque vial to protect it from light.

Q4: What happens if the compound is exposed to air or moisture?

A4: this compound is air-sensitive. Organotin compounds can react with moisture, and some organotin halides are known to react with water to produce hydrogen halides.[6] While the reactivity of this specific pyrimidine derivative with water is not explicitly detailed, it is best practice to handle it under anhydrous conditions to prevent potential degradation. The tributyltin moiety can undergo gradual degradation to form less toxic dibutyltin (DBT) and monobutyltin (MBT) species, and eventually inorganic tin.[5][7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify storage conditions (temperature, inert atmosphere, protection from light). Consider re-purifying the material if degradation is suspected.
Low yield in Stille coupling reactions De-stannylation of the starting material.Minimize exposure to air, moisture, and light during handling and reaction setup. Use freshly opened or properly stored reagent.
Appearance of unknown impurities in NMR/LC-MS Decomposition products such as dibutyltin or monobutyltin species.Review storage and handling procedures. If possible, characterize the impurities to confirm their identity.
Change in physical appearance (e.g., color change) Exposure to light or air leading to decomposition.Discard the reagent if significant changes in appearance are observed, as this indicates potential degradation.

Stability and Storage Conditions Summary

Parameter Recommended Condition Reasoning
Temperature 2-8°C for short-term storage.[2][3][9] -70°C for long-term storage.Minimizes thermal degradation.[1]
Atmosphere Inert gas (e.g., Argon, Nitrogen).Prevents oxidation and reaction with atmospheric moisture.[10]
Light Store in an amber or opaque container.[4]Protects against light-induced decomposition.[1][5]
Container Tightly sealed, appropriate for low-temperature storage.Prevents ingress of air and moisture.

Experimental Protocols

Protocol: Accelerated Stability Study

This protocol outlines a general procedure to assess the stability of this compound under stress conditions.

  • Sample Preparation: Aliquot the compound into several amber vials.

  • Stress Conditions:

    • Thermal Stress: Store vials at elevated temperatures (e.g., 40°C and 60°C).

    • Light Exposure: Expose a vial to a controlled light source (e.g., a photostability chamber).

    • Air/Moisture Exposure: Leave a vial open to the ambient atmosphere.

    • Control: Keep one vial under the recommended storage conditions (e.g., 2-8°C, inert atmosphere, dark).

  • Time Points: Withdraw samples from each condition at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: Analyze each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity and identify any degradation products.

  • Data Evaluation: Compare the purity of the stressed samples to the control to determine the rate of degradation under each condition.

Visualizations

logical_relationship_graph cluster_storage Optimal Storage Conditions Inert Atmosphere Inert Atmosphere Compound Stability Compound Stability Inert Atmosphere->Compound Stability prevents oxidation Low Temperature Low Temperature Low Temperature->Compound Stability slows degradation Protection from Light Protection from Light Protection from Light->Compound Stability prevents photolysis

Caption: Key factors for maintaining compound stability.

experimental_workflow_graph Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check Storage Verify Storage Conditions (Temp, Atmosphere, Light) Inconsistent Results->Check Storage Proper Storage? Proper Storage? Check Storage->Proper Storage? Consider Repurification Consider Repurification Proper Storage?->Consider Repurification No Use Fresh Reagent Use Fresh Reagent Proper Storage?->Use Fresh Reagent Yes End End Consider Repurification->End Use Fresh Reagent->End

Caption: Troubleshooting workflow for experimental inconsistencies.

References

Overcoming challenges in the synthesis of complex pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of complex pyrimidine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of complex pyrimidine derivatives, offering potential causes and solutions in a clear question-and-answer format.

Topic 1: Reaction Yield and Side Products

Q1: I am experiencing low yields in my Biginelli reaction. What are the common causes and how can I improve it?

A1: Low yields in the Biginelli reaction, a one-pot condensation to produce dihydropyrimidinones (DHPMs), are a frequent issue. Several factors can contribute to this, including catalyst inefficiency, suboptimal reaction conditions, and reactant purity.[1]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. Lewis acids like ZnCl₂, InCl₃, or Brønsted acids such as HCl are commonly used.[2][3] For reusable catalysts, regeneration may be necessary. It is recommended to screen different catalysts and optimize their concentration for your specific substrates.[4]

  • Reaction Conditions: Temperature and reaction time are critical. While refluxing in ethanol is common, some substrates may benefit from milder or higher temperatures, or even solvent-free conditions.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.[1]

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred.[4] Experimenting with solvents like ethanol, acetonitrile, or solvent-free conditions can lead to better outcomes.[1][4]

  • Purity of Reagents: Ensure that the aldehyde, β-ketoester, and urea (or thiourea) are of high purity, as impurities can lead to unwanted side reactions.[4]

Q2: My Biginelli reaction is producing a significant yellow, fluorescent byproduct. What is it and how can I prevent its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]

Troubleshooting Steps:

  • Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[1]

  • Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.[1]

Topic 2: Purification Challenges

Q3: I'm having difficulty purifying my polar pyrimidine derivatives using standard reverse-phase chromatography. What are my options?

A3: The high polarity of many pyrimidine derivatives presents a significant purification challenge, often leading to poor retention in reverse-phase chromatography and difficulties in crystallization.[6]

Recommended Purification Techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC uses a polar stationary phase with a mobile phase high in a less polar organic solvent, which promotes the retention of polar analytes.[6][7]

  • Reverse-Phase Chromatography (RPC) Optimization: While challenging, RPC can be optimized by using polar-endcapped columns or specific ion-pairing agents to improve retention.[6]

  • Ion-Exchange Chromatography (IEC): This technique is effective for ionizable pyrimidine derivatives, separating them based on their net charge.[6]

  • Recrystallization: This can be a highly effective method for obtaining high-purity solid products. Screening various solvents is crucial to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature.[6]

Q4: My compound oils out or precipitates as an amorphous solid during recrystallization instead of forming crystals. How can I fix this?

A4: Rapid precipitation is often due to supersaturation or a large temperature gradient. To encourage crystal growth, a slower cooling process is necessary.[6]

Troubleshooting Steps:

  • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[6]

  • Solvent System: Try using a more viscous solvent system or one in which your compound has slightly higher room temperature solubility.[6]

  • Seeding: Adding a small crystal of the pure compound to the solution can induce proper crystallization.[6]

  • Anti-Solvent Addition: If the compound is too soluble, an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) can be slowly added to induce crystallization.[6]

Topic 3: Regioselectivity and Cross-Coupling Reactions

Q5: My Suzuki coupling reaction on a di-chlorinated pyrimidine is not selective. How can I control the regioselectivity?

A5: In di-chlorinated pyrimidines, such as 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive towards the oxidative addition of the palladium catalyst than the chlorine at the C2 position.[8] This inherent difference in reactivity can be exploited to achieve regioselective mono-arylation.

Strategies for Regioselective Suzuki Coupling:

  • Controlled Conditions: Careful control of reaction conditions (temperature, reaction time, and stoichiometry of the boronic acid) can favor mono-substitution at the more reactive C4 position.[8]

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence regioselectivity. For instance, Pd(PPh₃)₄ is a commonly used catalyst for this transformation.[9][10]

  • Microwave-Assisted Synthesis: Microwave irradiation can offer rapid and efficient synthesis with improved regioselectivity in some cases.[9][10]

Q6: I am observing low yields and side reactions in my Buchwald-Hartwig amination of a pyrimidine halide. What are the likely causes?

A6: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to electron-deficient heterocycles like pyrimidines can be challenging.[6][11]

Common Issues and Solutions:

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation. The use of bulky, electron-rich phosphine ligands such as XPhos can mitigate this issue.[12]

  • Base Selection: The choice of base is crucial and often substrate-dependent. Strong bases like NaOt-Bu are common, but for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary.[6][13]

  • Side Reactions: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction. This can be minimized by careful selection of the ligand and reaction conditions.[6]

  • Reagent Purity: Ensure all reagents, especially the palladium precursor, ligand, and base, are of high purity and that the reaction is performed under an inert atmosphere with anhydrous, degassed solvents.[6]

Data Presentation: Comparative Performance of Catalysts

The following tables summarize quantitative data from various studies to aid in the selection of optimal reaction conditions.

Table 1: Comparison of Catalysts for the Biginelli Reaction

CatalystAldehydeβ-KetoesterUrea/ThioureaSolventTemperature (°C)TimeYield (%)Reference
HCl (20 mol%)BenzaldehydeEthyl acetoacetateUreaWater9030 min95[14]
InBr₃ (10 mol%)FormaldehydeEthyl acetoacetateN,N'-dimethylureaEthanolReflux7 h45 (DHPM) + 48 (pyranopyrimidinone)[3]
MFI27_6 ZeoliteBenzaldehydeEthyl acetoacetateUreaSolvent-free (ball mill)Ambient20 min91[15]
WSi/A-15 (40% w/w)BenzaldehydeMethyl acetoacetateUreaSolvent-free9212 h78[5]
L-ProlineAromatic AldehydesMalononitrile6-aminouracilAcetonitrileReflux2-3 h85-94[1]

Table 2: Influence of Ligand and Base on Buchwald-Hartwig Amination of Pyrimidines

Pyrimidine SubstrateAminePd-Catalyst / LigandBaseSolventTemperature (°C)TimeYield (%)Reference
2-ChloropyrimidineAnilinePd₂(dba)₃ / XantphosNaOt-BuTolueneReflux18 h75[12]
2,5-Dichloro-4,6-pyrimidinediamineSubstituted AnilinePd₂(dba)₃ / XPhosNaOt-BuToluene100Not SpecifiedGood[6]
Aryl Bromide2-AminopyrimidinePd(OAc)₂ / BINAPCs₂CO₃Toluene10024 h80[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific substrates.

Protocol 1: General Procedure for a Catalyzed Biginelli Reaction
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[4]

  • Add the chosen solvent (e.g., ethanol or water) and the catalyst (e.g., 20 mol% HCl).[4][14]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.[14]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with a cold solvent, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[4]

Protocol 2: General Procedure for Suzuki Coupling of a 2-Chloropyrimidine
  • In a reaction vessel, dissolve the 2-chloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol) in a mixture of solvents (e.g., 1,4-dioxane and water).[9][10]

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the mixture under the inert atmosphere.[9][10]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitoring by TLC or LC-MS).[9][10]

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Pyrimidine Halide
  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu) to an oven-dried reaction vessel.[6]

  • Add the pyrimidine halide (1.0 equivalent) and the amine (1.1-1.2 equivalents).[6]

  • Add the anhydrous and degassed solvent (e.g., toluene).[6]

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.[6][17]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[6]

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.[6]

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[6]

Visualizations

The following diagrams illustrate logical workflows for troubleshooting and decision-making in the synthesis of complex pyrimidine derivatives.

Troubleshooting_Low_Yield Start Low Yield in Pyrimidine Synthesis Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Purity Verify Reagent Purity Start->Check_Purity Optimize_Catalyst Optimize Catalyst/Loading Check_Catalyst->Optimize_Catalyst Optimize_Conditions Optimize Temp/Time/Solvent Check_Conditions->Optimize_Conditions Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Monitor_Reaction Monitor by TLC/LC-MS Optimize_Catalyst->Monitor_Reaction Optimize_Conditions->Monitor_Reaction Purify_Reagents->Monitor_Reaction Side_Reaction Side Reaction Observed? Monitor_Reaction->Side_Reaction Side_Reaction->Yes Side_Reaction->No Identify_Byproduct Identify Byproduct (NMR, MS) Modify_Conditions Modify Conditions to Minimize Side Reaction Identify_Byproduct->Modify_Conditions Success Improved Yield Modify_Conditions->Success Yes->Identify_Byproduct No->Success

Caption: Troubleshooting workflow for low reaction yield.

Purification_Decision_Tree Start Purification of Pyrimidine Derivative Is_Polar Is the Compound Highly Polar? Start->Is_Polar Is_Solid Is the Compound a Solid? Is_Polar->Is_Solid No HILIC Use HILIC Is_Polar->HILIC Yes Is_Ionizable Is the Compound Ionizable? Is_Solid->Is_Ionizable No Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes IEC Use Ion-Exchange Chromatography Is_Ionizable->IEC Yes Column_Chroma Standard Column Chromatography (Silica/Alumina) Is_Ionizable->Column_Chroma No RP_Optimized Use Optimized Reverse-Phase (e.g., polar-endcapped column) HILIC->RP_Optimized Alternative

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Purification of 2-Methylthio-4-(tributylstannyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the successful purification of crude 2-Methylthio-4-(tributylstannyl)pyrimidine (CAS No: 123061-49-4).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The most common impurities arise from the starting materials and byproducts of the stannylation reaction. These typically include:

  • Tributyltin halides (e.g., Bu₃SnCl): A very common and often troublesome liquid byproduct.[1]

  • Hexabutylditin (Bu₆Sn₂): Often used as the tin source and can remain if the reaction does not go to completion.

  • Unreacted Starting Material: For example, the halogenated precursor such as 4-chloro-2-(methylthio)pyrimidine.

  • Hydrolysis/Destannylation Products: The C-Sn bond can be cleaved by acidic conditions or silica gel, leading to the formation of 2-methylthiopyrimidine.

Q2: I see a white precipitate forming during my aqueous workup. What is it?

A2: If you have treated your reaction mixture with potassium fluoride (KF), the white precipitate is likely tributyltin fluoride (Bu₃SnF).[1] This is a common and effective strategy for removing tributyltin chloride (a liquid) by converting it into an easily filterable solid.[1]

Q3: My compound appears as an oil, but I expected a solid. What should I do?

A3: The physical state of your product can be highly dependent on its purity. The presence of liquid impurities like tributyltin chloride or residual solvents can prevent your product from solidifying. Proceed with one of the recommended purification protocols to remove these impurities.

Q4: Why is my compound streaking on the silica gel TLC plate?

A4: Streaking on a TLC plate can be caused by several factors:

  • Decomposition: Organotin compounds can be sensitive to the acidic nature of standard silica gel, causing them to decompose during chromatography.[2]

  • Sample Overload: Applying too much sample to the plate can lead to broad, streaky spots.[3] Try spotting a more dilute solution.

  • Incorrect Solvent System: The chosen eluent may not be optimal for your compound, causing poor migration and band shape.

To mitigate decomposition, you can add a small amount of a base, like triethylamine (Et₃N), to your eluent system (e.g., 1-2%).[2]

Q5: Can I use reverse-phase chromatography for purification?

A5: Yes, reverse-phase (RP) HPLC is a viable technique for the analysis and purification of organotin compounds and has the advantage that no derivatization step is needed prior to analysis.[4][5] Common RP-TLC and column phases include C8 or C18-modified silica, with mobile phases typically consisting of water/methanol or water/acetonitrile mixtures.[6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or no product yield after silica gel column chromatography. 1. The compound decomposed on the acidic silica gel.[2] 2. The product is very nonpolar and co-eluted with nonpolar impurities like hexabutylditin.1. Neutralize the silica gel by preparing a slurry with 1-2% triethylamine in the eluent before packing the column. Alternatively, use alumina as the stationary phase.[2] 2. Use a modified stationary phase, such as silica gel impregnated with potassium carbonate (K₂CO₃), which is highly effective at retaining tin impurities.[7]
NMR analysis shows significant tributyltin impurities remain after purification. 1. The chosen purification method was not effective for removing all organotin byproducts. 2. Co-elution of the product and impurities during chromatography.1. Perform a pre-purification wash with an aqueous potassium fluoride (KF) solution to precipitate the bulk of tributyltin halides.[7] 2. Repurify the material using flash chromatography on silica gel treated with 10% w/w potassium carbonate. This method is reported to reduce organotin impurities to ~15 ppm.[7]
TLC analysis shows multiple spots, but the reaction should be clean. 1. Decomposition on the TLC plate. 2. The crude mixture contains multiple tin-containing species.1. Activate the TLC plate by heating it at 110-120°C before use to remove adsorbed water.[8][9] Add triethylamine to the developing solvent. 2. Use a specific TLC stain. While UV light is common, an iodine chamber or a potassium permanganate dip can help visualize different types of compounds.
The purified product is unstable and degrades upon storage. 1. Exposure to light, air, or acidic conditions.1. Store the purified compound at low temperature (e.g., -20°C) under an inert atmosphere (Nitrogen or Argon) and protected from light.[10]

Quantitative Data Summary

The following table summarizes the effectiveness of different methods for removing organotin impurities.

Purification MethodKey Reagent/Stationary PhaseImpurity Removal EfficiencyReference
Precipitation/Filtration Saturated aqueous Potassium Fluoride (KF)Converts liquid Bu₃SnCl to solid Bu₃SnF for easy removal by filtration.[1][1]
Modified Flash Chromatography 10% finely ground Potassium Fluoride (KF) in 90% silica (w/w)Can reduce organotin impurities to <30 ppm.[7][7]
Modified Flash Chromatography 10% powdered anhydrous Potassium Carbonate (K₂CO₃) in silica (w/w)Highly effective; can reduce organotin impurities from stoichiometric levels to ~15 ppm.[7][7]
Chemical Treatment DBU and Iodine (I₂) in etherAn alternative method for treating the crude mixture before standard chromatography.[7][7]

Experimental Protocols

Protocol 1: Removal of Tributyltin Halides via KF Wash

This protocol is an excellent first step to remove the bulk of tin halide impurities before column chromatography.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for at least one hour.[7] A thick white precipitate (Bu₃SnF) should form.

  • Filtration: Filter the entire biphasic mixture through a pad of celite to remove the solid Bu₃SnF. Wash the celite pad with the same organic solvent used for dissolution.

  • Separation: Return the filtrate to the separatory funnel, separate the organic layer from the aqueous layer.

  • Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now depleted of the majority of tributyltin halides.

Protocol 2: Flash Column Chromatography (Triethylamine-Treated Silica)

This method helps prevent product degradation on the silica gel stationary phase.

  • Eluent Preparation: Prepare the desired mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Add triethylamine (Et₃N) to a final concentration of 1-2% v/v.

  • Column Packing: Pack a glass column with silica gel using the prepared eluent. Ensure the column is packed uniformly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the prepared mobile phase. Use air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC analysis.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Application: Dissolve a small amount of your crude material and each collected fraction in a volatile solvent (e.g., ethyl acetate).[3] Use a microcapillary tube to spot small amounts of each solution onto the origin line.

  • Development: Place the spotted TLC plate in a sealed chamber containing the chosen eluent. Ensure the eluent level is below the origin line.[3] Allow the solvent to rise up the plate by capillary action until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If spots are not UV-active, they can be visualized in an iodine chamber or by dipping the plate in a staining solution (e.g., potassium permanganate) followed by gentle heating.

Visualizations

Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous KF Wash & Filtration start->workup tlc_analysis TLC Analysis of Crude workup->tlc_analysis Concentrate Organic Layer column_choice Select Column Type tlc_analysis->column_choice Assess Impurity Profile silica_col Standard Silica Column (+1% Et3N in eluent) column_choice->silica_col Standard Purity Needed k2co3_col K2CO3-Silica Column (For stubborn tin impurities) column_choice->k2co3_col High Purity Needed/ Tin Impurities Persist fractions Collect & Analyze Fractions (TLC) silica_col->fractions k2co3_col->fractions product Combine Pure Fractions & Evaporate Solvent fractions->product final_product Pure Product product->final_product

Caption: Decision workflow for purification of this compound.

References

Validation & Comparative

Analysis of 2-Methylthio-4-(tributylstannyl)pyrimidine: A Review of Available Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of chemical compounds is paramount. This guide provides an overview of the available Nuclear Magnetic Resonance (NMR) and mass spectrometry data for 2-Methylthio-4-(tributylstannyl)pyrimidine. Due to the limited availability of published experimental data, this guide also highlights the absence of comprehensive datasets in the public domain.

A definitive source providing detailed, experimentally-derived ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation data for this compound could not be identified in a comprehensive search of scientific literature and chemical databases. While the compound is listed in several chemical supplier catalogs and databases with its CAS number (123061-49-4), a complete experimental characterization appears to be unpublished or not readily accessible.

One publicly available source provides predicted mass-to-charge ratios (m/z) for various adducts of the molecule, which can be useful for preliminary identification in mass spectrometry analysis. These predicted values are summarized in the table below.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

AdductPredicted m/z
[M+H]⁺417.13811
[M+Na]⁺439.12005
[M-H]⁻415.12355
[M+NH₄]⁺434.16465
[M+K]⁺455.09399
[M]⁺416.13028
[M]⁻416.13138

Data is based on computational predictions and has not been experimentally verified in the referenced literature.

Experimental Protocols:

Detailed experimental protocols for the acquisition of NMR and mass spectrometry data for this compound are not available due to the absence of published experimental studies. Generally, such protocols would include:

  • NMR Spectroscopy: Sample preparation would involve dissolving a precise amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a spectrometer of a specified frequency (e.g., 400 or 500 MHz for ¹H). Key parameters to be reported would include chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities (e.g., singlet, doublet, triplet, multiplet).

  • Mass Spectrometry: The analysis would typically be performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol would specify the ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI), the mass analyzer type (e.g., Quadrupole, Time-of-Flight), and the scan range. The resulting mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the compound's structure.

Visualizing the Characterization Workflow:

The following diagram illustrates a standard workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation Synthesis Synthesis of 2-Methylthio-4- (tributylstannyl)pyrimidine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR MS Mass Spectrometry (e.g., GC-MS, LC-MS) Purification->MS Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: Experimental workflow for the synthesis and characterization of a chemical compound.

A Comparative Spectral Analysis of 2-Methylthio Substituted Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectral analysis of 2-methylthio substituted pyrimidine compounds, a class of molecules with significant biological activity. The following sections detail the characteristic spectral data obtained from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). This information is crucial for the structural elucidation and characterization of these compounds in research and drug development.

Comparative Spectral Data

The spectral data for a selection of 2-methylthio substituted pyrimidine derivatives are summarized below. These compounds share a common 2-methylthio pyrimidine core but differ in the substituents at other positions of the pyrimidine ring, leading to distinct spectral features.

Table 1: Comparative FTIR Spectral Data (cm⁻¹) of 2-Methylthio Pyrimidine Derivatives

Compound/Functional GroupN-H StretchS-CH₃ StretchC=O StretchC=N StretchC-Cl StretchAromatic C-H Stretch
Compound A [1]3308.292372.011659.451561.09782.95-
Compound B [1]3334.322371.051654.621514.81--
Compound C [1]3327.572358.521668.121555.31--
Compound D [1]3235.972372.011693.19---
  • Compound A: 4-(p-chlorophenyl)-5-methoxycarbonyl-6-methyl-2-methylthio-1,4-dihydropyrimidine

  • Compound B: 4-(p-dimethylaminophenyl)-5-ethoxycarbonyl-6-methyl-2-methylthio-1,4-dihydropyrimidine

  • Compound C: 4-(p-dimethylaminophenyl)-5-methoxycarbonyl-6-methyl-2-methylthio-1,4-dihydropyrimidine

  • Compound D: 4-(p-nitrophenyl)-5-ethoxycarbonyl-6-methyl-2-methylthio-1,4-dihydropyrimidine

Table 2: Comparative ¹H NMR Spectral Data (δ, ppm) of 2-Methylthio Pyrimidine Derivatives in DMSO-d₆

CompoundN-HAromatic-HCH (C4)OCH₃/OCH₂CH₃S-CH₃CH₃ (C6)Other
Compound A [1]14.876 (s, 1H)7.778-7.396 (m, 4H)5.988 (s, 1H)3.708 (s, 3H)2.351 (s, 3H)2.193 (s, 3H)-
Compound B [1]14.876 (s, 1H)7.532-6.577 (m, 4H)5.988 (s, 1H)3.98 (q, 2H), 1.11 (t, 3H)2.351 (s, 3H)2.193 (s, 3H)2.831 (s, 6H, N(CH₃)₂)
Compound C [1]14.876 (s, 1H)7.532-6.577 (m, 4H)5.988 (s, 1H)3.708 (s, 3H)2.351 (s, 3H)2.193 (s, 3H)2.831 (s, 6H, N(CH₃)₂)
Compound D [1]14.876 (s, 1H)7.89-8.10 (m, 4H)5.988 (s, 1H)3.98 (q, 2H), 1.11 (t, 3H)2.351 (s, 3H)2.193 (s, 3H)-

Table 3: Comparative ¹³C NMR Spectral Data (δ, ppm) of Representative Pyrimidine Derivatives

Compound/CarbonC2C4C5C6S-CH₃Other Aromatic/Substituent Carbons
2-Methylthiopyrimidine [2]169.1157.2116.5157.214.2-
4-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine [3]163.2160.195.3148.2-121.7, 126.3, 128.1, 129.2, 130.1, 131.0, 134.3, 139.6
4-(3-Bromophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine [3]163.1160.195.3148.2-114.3, 121.7, 125.3, 128.1, 139.6

Table 4: Comparative UV-Vis and Mass Spectrometry Data of Pyrimidine Derivatives

Compoundλₘₐₓ (nm)SolventMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-Methylpyrimidine derivative of Avobenzone (2-MPDA) [4]~320Ethanol--
2-Aminopyrimidine derivative of Avobenzone (2-APDA) [4]~332Ethanol--
2-Chloropyrimidine [5]~250, ~320Gas Phase--
Pyrimidinethiones [6][7]--M⁺, M+2Loss of side chains, cleavage of the pyrimidine ring
2,6-Disubstituted-5-cyano-4-hydroxypyrimidines [8]--M⁺, M+2Loss of NH-CN, NCO, and subsequent fragmentations

Experimental Protocols

Detailed methodologies for the key spectral analyses are provided below. These protocols are generalized and may require optimization based on the specific compound and available instrumentation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Procedure:

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.[9]

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to subtract the absorbance of air (CO₂ and H₂O) and the sample matrix.[10]

  • Sample Spectrum: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[11]

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure of the molecule by observing the magnetic properties of atomic nuclei.

Procedure:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[12] Tetramethylsilane (TMS) is often added as an internal standard.[13]

  • ¹H NMR Spectroscopy: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. The data provides information on the chemical environment of protons, their integration (number of protons), and their coupling with neighboring protons.[14]

  • ¹³C NMR Spectroscopy: A ¹³C NMR spectrum is then acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. This provides information on the number and chemical environment of the carbon atoms in the molecule.[14]

  • 2D NMR (Optional): Advanced techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, aiding in the complete structural elucidation of complex molecules.[15]

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) are reported in Hertz (Hz).[16]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule by measuring the absorption of UV and visible light. This is particularly useful for compounds with conjugated systems.

Procedure:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration is adjusted to obtain an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).

  • Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline spectrum.[17]

  • Sample Measurement: The cuvette is then filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm for pyrimidine derivatives).[18]

  • Data Analysis: The wavelength of maximum absorbance (λₘₐₓ) is determined from the resulting spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known. Aromatic compounds typically exhibit strong absorbance in the UV region.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Procedure:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a mass analyzer are employed.[19]

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or by ESI.[7]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The peak with the highest m/z often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound. The fragmentation pattern, which shows peaks at lower m/z values, gives clues about the structure of the molecule.[20][21][22]

Visualizations

Experimental Workflow for Spectral Analysis

G cluster_sample Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Interpretation Sample Sample FTIR FTIR Sample->FTIR Solid/Liquid NMR NMR Sample->NMR Solution UV_Vis UV_Vis Sample->UV_Vis Solution MS MS Sample->MS Solid/Liquid/Gas Functional_Groups Functional_Groups FTIR->Functional_Groups Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation Electronic_Transitions Electronic_Transitions UV_Vis->Electronic_Transitions Molecular_Weight_Fragmentation Molecular_Weight_Fragmentation MS->Molecular_Weight_Fragmentation Final_Structure Structural Confirmation Functional_Groups->Final_Structure Structural_Elucidation->Final_Structure Electronic_Transitions->Final_Structure Molecular_Weight_Fragmentation->Final_Structure

Caption: General workflow for the spectral analysis of organic compounds.

References

Navigating the Crossroads of Synthesis: A Guide to Non-Toxic Alternatives for Tributyltin Reagents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for safer, more efficient synthetic methodologies is paramount. Tributyltin (TBT) reagents, long employed in the robust Stille cross-coupling reaction, have fallen under scrutiny due to their significant toxicity. This guide provides an objective comparison of viable, less-toxic alternatives, focusing on organoboron, organosilicon, and organozinc reagents, supported by experimental data to inform the selection of the most appropriate synthetic route.

The Stille reaction has been a powerful tool for the formation of carbon-carbon bonds due to its excellent functional group tolerance and the stability of organostannanes to air and moisture.[1][2] However, the high toxicity of organotin compounds, which are neurotoxic and pose environmental hazards, necessitates the adoption of greener alternatives.[2] Furthermore, the removal of tin-containing byproducts from reaction mixtures can be challenging, often requiring specific and sometimes tedious workup procedures.[3]

This guide explores the performance of the leading alternatives—organoboron, organosilicon, and organozinc reagents—in the context of palladium-catalyzed cross-coupling reactions, providing a framework for transitioning to safer and more sustainable synthetic practices.

The Rise of Organoboron Reagents: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which utilizes organoboron compounds such as boronic acids and esters, is arguably the most widely adopted alternative to the Stille reaction.[4] This is largely due to the low toxicity of boron reagents and their byproducts, which are often water-soluble and easily removed during workup.[1]

Advantages:

  • Low Toxicity: Boronic acids and their derivatives are considered environmentally benign.[1]

  • Commercial Availability: A vast array of boronic acids and esters are commercially available, facilitating their widespread use.

  • High Functional Group Tolerance: The Suzuki-Miyaura reaction is compatible with a wide range of functional groups.[5]

Disadvantages:

  • Reagent Instability: Boronic acids can be susceptible to protodeboronation, especially under acidic or strongly basic conditions.[1]

  • Requirement of a Base: The reaction typically requires the presence of a base for the transmetalation step to proceed efficiently.[1]

Organosilicon Reagents: The Hiyama Coupling

The Hiyama coupling employs organosilicon reagents, such as organosilanes and organosilanols, as the nucleophilic partner. These reagents are attractive due to their low cost, low toxicity, and high chemical stability.[2]

Advantages:

  • Non-toxic and Stable: Organosilicon compounds are generally stable, easy to handle, and their byproducts are of low toxicity.[6][7]

  • Environmentally Benign: Silicon is an abundant and environmentally friendly element.[7]

  • Easy Byproduct Removal: Silicon-containing byproducts are typically non-polar and can be readily removed by standard chromatographic techniques.[6]

Disadvantages:

  • Activation Required: A key requirement for the Hiyama coupling is the activation of the silicon-carbon bond, which traditionally involves the use of a fluoride source.[8] However, fluoride-free protocols using silanols (Hiyama-Denmark coupling) have been developed to circumvent this issue.[9]

Organozinc Reagents: The Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity.[8] This heightened reactivity allows for couplings to occur under mild conditions and can be particularly useful for challenging substrates.

Advantages:

  • High Reactivity: Organozinc reagents are more reactive than their organoboron and organosilicon counterparts, often leading to faster reaction times.[8]

  • Broad Scope: The Negishi coupling is applicable to a wide range of substrates, including those that may be unreactive in other coupling reactions.[10]

Disadvantages:

  • Air and Moisture Sensitivity: Organozinc reagents are sensitive to air and moisture, requiring anhydrous and inert reaction conditions.[8]

  • Preparation of Reagents: While some organozinc reagents are commercially available, they often need to be prepared in situ from the corresponding organohalide or organolithium species.[11]

Performance Comparison: A Data-Driven Overview

The choice of coupling reaction often depends on the specific substrates and the desired outcome. The following table provides a comparative summary of yields for different cross-coupling reactions. It is important to note that a direct head-to-head comparison is challenging as optimal conditions vary for each reaction. The data presented is compiled from studies where at least two methods were compared for similar substrates.

Coupling ReactionElectrophileNucleophileCatalyst/LigandBase/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Stille 4-BromoanisoleDiazocine-SnBu₃Pd(OAc)₂ / XPhos-Toluene80490
Suzuki 4-BromoanisoleDiazocine-B(pin)Pd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O801695
Stille 1-Bromo-4-nitrobenzeneDiazocine-SnBu₃Pd(OAc)₂ / XPhos-Toluene80489
Suzuki 1-Bromo-4-nitrobenzeneDiazocine-B(pin)Pd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O801680
Stille 2-BromothiopheneDiazocine-SnBu₃Pd(OAc)₂ / XPhos-Toluene80494
Suzuki 2-BromothiopheneDiazocine-B(pin)Pd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O801666
Negishi 2-Bromoanisolep-Tolylzinc chloridePd₂(dba)₃ / RuPhos-THF75-High
Hiyama 4-BromoacetophenonePh-Si(OEt)₃Pd/C / P(4-FC₆H₄)₃-Toluene/H₂O120-90[1]

Visualizing the Chemistry

To better understand the relationships and processes discussed, the following diagrams illustrate the general catalytic cycle, a comparison of the organometallic reagents, and a typical experimental workflow.

Palladium Cross-Coupling Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX PdII_R_Rprime R-Pd(II)L_n-R' PdII_RX->PdII_R_Rprime Transmetalation PdII_R_Rprime->Pd0 product R-R' (Product) PdII_R_Rprime->product Reductive Elimination start R-X (Electrophile) start->PdII_RX Oxidative Addition nucleophile R'-M (Nucleophile) nucleophile->PdII_R_Rprime

A general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reagent_Comparison Comparison of Organometallic Reagents in Cross-Coupling cluster_stille Organotin (Stille) cluster_suzuki Organoboron (Suzuki) cluster_hiyama Organosilicon (Hiyama) cluster_negishi Organozinc (Negishi) Stille High Toxicity Difficult Byproduct Removal Excellent Functional Group Tolerance Air/Moisture Stable Suzuki Low Toxicity Easy Byproduct Removal Good Functional Group Tolerance Generally Stable Hiyama Very Low Toxicity Easy Byproduct Removal Good Functional Group Tolerance Very Stable Negishi Moderate Toxicity Sensitive to Air/Moisture High Reactivity Good Functional Group Tolerance

Key attributes of different organometallic reagents for cross-coupling.

Experimental_Workflow Comparative Experimental Workflow: Stille vs. Suzuki cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling S_Setup Combine Aryl Halide, Organostannane, & Pd Catalyst in Anhydrous Solvent S_Reaction Heat under Inert Atmosphere S_Setup->S_Reaction S_Workup Cool, Dilute with Organic Solvent S_Reaction->S_Workup S_Purify Wash with KF solution to precipitate Tin byproducts, Filter through Celite S_Workup->S_Purify S_Final Column Chromatography S_Purify->S_Final Su_Setup Combine Aryl Halide, Organoboron Reagent, Pd Catalyst, & Base in Solvent/Water Su_Reaction Heat under Inert Atmosphere Su_Setup->Su_Reaction Su_Workup Cool, Dilute with Water & Organic Solvent Su_Reaction->Su_Workup Su_Purify Separate Layers, Wash Organic Layer Su_Workup->Su_Purify Su_Final Column Chromatography Su_Purify->Su_Final

A comparison of typical experimental workflows for Stille and Suzuki couplings.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. The following are generalized protocols for the Stille, Suzuki-Miyaura, Hiyama, and Negishi couplings.

General Experimental Procedure for Stille Coupling
  • Materials: Aryl halide (1.0 mmol), organostannane (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and anhydrous toluene (5 mL).

  • Procedure:

    • To a flame-dried Schlenk flask, add the aryl halide, organostannane, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour.

    • Filter the mixture through a pad of Celite to remove the precipitated tin fluorides.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

General Experimental Procedure for Suzuki-Miyaura Coupling
  • Materials: Aryl halide (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), 1,4-dioxane (4 mL), and water (1 mL).

  • Procedure:

    • To a round-bottom flask, add the aryl halide, boronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add 1,4-dioxane and water.

    • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

General Experimental Procedure for Hiyama Coupling
  • Materials: Aryl halide (1.0 mmol), organosilane (e.g., trialkoxy(aryl)silane, 1.5 mmol), Pd/C (0.5 mol%), tris(4-fluorophenyl)phosphine (1 mol%), and 4.8% aqueous toluene (5 mL).

  • Procedure:

    • In a sealed tube, combine the aryl halide, organosilane, Pd/C, and tris(4-fluorophenyl)phosphine.[1]

    • Add the aqueous toluene solution.[1]

    • Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours, monitoring by TLC or GC-MS.[1]

    • Upon completion, cool the reaction to room temperature and filter off the catalyst.

    • Dilute the filtrate with an organic solvent and wash with water.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[1]

General Experimental Procedure for Negishi Coupling
  • Materials: Aryl halide (1.0 mmol), organozinc reagent (1.2 mmol, e.g., 0.5 M in THF), and Pd(PPh₃)₄ (0.05 mmol) in anhydrous THF (5 mL).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of the aryl halide in anhydrous THF.

    • Add the Pd(PPh₃)₄ catalyst.

    • Slowly add the organozinc reagent solution at room temperature.

    • Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C) for 2-12 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[8]

Conclusion

The transition away from toxic tributyltin reagents in cross-coupling reactions is well-supported by a range of viable and effective alternatives. The Suzuki-Miyaura coupling stands out as a leading choice due to its low toxicity, the commercial availability of its reagents, and the ease of byproduct removal.[1] The Hiyama coupling offers an even more environmentally benign option with its use of stable and non-toxic organosilicon reagents.[6][7] For reactions requiring higher reactivity, the Negishi coupling provides a powerful, albeit more technically demanding, alternative.[8]

While the Stille reaction's broad functional group tolerance remains a significant advantage in certain complex syntheses, the toxicity concerns associated with organotin compounds often make the alternatives preferable, particularly in the context of pharmaceutical and materials science research where safety and sustainability are of utmost importance. The selection of the optimal cross-coupling method will ultimately depend on a careful evaluation of the specific substrates, desired functional group tolerance, and the practical considerations of reagent handling and purification.

References

The Unassuming Thioether: A Guide to the Reactivity of 2-Methylthio Pyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of pyrimidine chemistry, the choice of a leaving group is a critical determinant of synthetic success. This guide provides a comprehensive comparison of the 2-methylthio (-SMe) group with other common leaving groups on the pyrimidine ring, supported by experimental data and detailed protocols, to inform strategic decisions in molecular design and synthesis.

The pyrimidine scaffold is a cornerstone of numerous pharmaceuticals and biologically active molecules. Its functionalization, often achieved through nucleophilic aromatic substitution (SNAr), is a key process in the development of new chemical entities. The efficiency of this reaction is heavily influenced by the nature of the leaving group at positions 2, 4, or 6 of the pyrimidine ring. While halogens like chlorine and fluorine are traditional choices, sulfur-based functionalities, particularly the 2-methylthio group and its oxidized counterpart, the 2-methylsulfonyl (-SO2Me) group, offer a unique reactivity profile.

The Reactivity Hierarchy: A Stark Contrast

Experimental evidence consistently demonstrates a vast difference in reactivity among these leaving groups. The 2-methylsulfonyl group stands out as an exceptionally potent leaving group, while the 2-methylthio group is comparatively inert under typical SNAr conditions. Halogens generally exhibit intermediate reactivity.

A study comparing the reactivity of 2-substituted pyrimidines with the biological nucleophile glutathione (GSH) revealed that 2-methylthiopyrimidines showed no observable reaction after 6 hours.[1] In stark contrast, the corresponding 2-methylsulfonylpyrimidines reacted readily under the same conditions.[1] This significant difference in reactivity highlights the superior utility of the sulfonyl group for applications such as designing targeted covalent inhibitors.[1]

While direct quantitative comparisons of reaction rates between 2-methylthio and halogenated pyrimidines are not extensively documented in the literature, it is well-established that 2-chloro and 2-methylthio pyrimidines are significantly less reactive than 2-sulfonylpyrimidines.[2][3] The general order of leaving group ability for halogens in SNAr reactions on pyrimidines is F > Cl > Br > I.[4] This is attributed to the high electronegativity of fluorine, which increases the electrophilicity of the carbon atom it is attached to, thereby facilitating nucleophilic attack.[4]

The dramatic increase in reactivity upon oxidation of the methylthio to the methylsulfonyl group is a key takeaway. This transformation converts a poor leaving group into an excellent one, a strategy often employed in medicinal chemistry to enable subsequent nucleophilic substitution reactions.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data to provide a clear comparison of the reactivity of these leaving groups.

Table 1: Comparative Reactivity of 2-Substituted Pyrimidines in SNAr Reactions

Leaving GroupNucleophileConditionsObservationReference
2-Methylthio (-SMe)Glutathione (GSH)Aqueous buffer, 6 hoursNo observable reaction[1]
2-Methylsulfonyl (-SO2Me)Glutathione (GSH)Aqueous bufferReadily reacts[1]
2-Chloro (-Cl)Glutathione (GSH)Aqueous buffer, 6 hoursFar less reactive to unreactive[2][3]
2-Fluoro (-F)Amines/AlkoxidesVariousGenerally more reactive than -Cl[4]

Table 2: Relative Reactivity of Leaving Groups on Aromatic Systems (General Trend)

Leaving GroupGeneral Reactivity in SNArNotes
-SO2MeExcellentThe high oxidation state of sulfur and resonance stabilization of the resulting anion make it a superior leaving group.
-FGoodHighly electronegative, making the attached carbon more electrophilic.
-ClModerateA commonly used and effective leaving group.
-SMePoor to ModerateSignificantly less reactive than its sulfonyl counterpart. Can be activated by oxidation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparison of these leaving groups.

General Protocol for Nucleophilic Aromatic Substitution on a 2-Chloropyrimidine with an Amine

This protocol is a general guideline and requires optimization for specific substrates and nucleophiles.[4]

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine the 2-chloropyrimidine (1.0 eq.), the amine nucleophile (1.0–1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5–2.0 eq.) or diisopropylethylamine (DIPEA, 1.5–2.0 eq.), to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature, which can range from room temperature to elevated temperatures (e.g., 80–120 °C).

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]

Oxidation of 2-Methylthiopyrimidine to 2-Methylsulfonylpyrimidine

This protocol describes the conversion of the less reactive methylthio group to the highly reactive methylsulfonyl group.

  • Method 1: Using Oxone

    • An efficient and environmentally friendly approach involves the use of Oxone (potassium peroxymonosulfate) as the oxidant in a water-acetone mixture.[5]

  • Method 2: Using m-CPBA

    • Dissolve the 2-methylthiopyrimidine substrate in a suitable solvent like dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, >2.2 equivalents for the sulfone) portion-wise.[6]

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

    • Quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a brine wash.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 2-methylsulfonylpyrimidine.

Visualizing Reactivity and Workflow

The following diagrams illustrate the comparative reactivity of the leaving groups and a typical experimental workflow for leveraging the enhanced reactivity of the sulfonyl group.

G Comparative Reactivity of Leaving Groups in SNAr on Pyrimidines Low Low High High SMe 2-Methylthio (-SMe) Cl 2-Chloro (-Cl) F 2-Fluoro (-F) SO2Me 2-Methylsulfonyl (-SO2Me)

Caption: Relative reactivity of common leaving groups on pyrimidines.

G cluster_0 Activation and Substitution Workflow Start 2-Methylthiopyrimidine (Low Reactivity) Oxidation Oxidation (e.g., m-CPBA, Oxone) Start->Oxidation Activation Step Activated 2-Methylsulfonylpyrimidine (High Reactivity) Oxidation->Activated SNAr SNAr Reaction (Nucleophile + Base) Activated->SNAr Substitution Step Product Substituted Pyrimidine Product SNAr->Product

Caption: Workflow for activating and substituting 2-methylthiopyrimidines.

Conclusion

The 2-methylthio group on a pyrimidine ring is a relatively poor leaving group in SNAr reactions, often demonstrating little to no reactivity under conditions where other groups are readily displaced. In contrast, its oxidized form, the 2-methylsulfonyl group, is an exceptionally effective leaving group, showcasing reactivity that far surpasses that of common halogens like chlorine and fluorine. This dichotomy in reactivity provides a powerful strategic tool for chemists. The stable and less reactive 2-methylthio group can be carried through synthetic sequences and then oxidized to the highly reactive 2-methylsulfonyl group at the desired stage to facilitate nucleophilic substitution. This "on-demand" activation makes the 2-methylthio/2-methylsulfonyl pair a versatile and highly valuable component of the medicinal chemist's toolbox for the synthesis of novel pyrimidine derivatives.

References

A Comparative Guide to Organostannanes for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Among the myriad of synthetic tools available, the Stille cross-coupling reaction, which utilizes organostannanes, has proven to be a powerful and versatile method for the formation of carbon-carbon bonds. This guide provides a comparative analysis of various organostannane reagents for the synthesis of common heterocyclic scaffolds, including pyridines, pyrroles, and indoles. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate reagent and reaction conditions for your specific synthetic goals.

Executive Summary

Organostannanes are valuable reagents in heterocyclic synthesis due to their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions.[1] The choice of the organostannane reagent, particularly the alkyl groups on the tin atom, can significantly influence reaction yields and rates. Generally, trimethylstannyl derivatives exhibit higher reactivity compared to their tributylstannyl counterparts; however, this increased reactivity is accompanied by higher toxicity.[2] This guide will delve into a comparative analysis of these reagents for the synthesis of pyridines, pyrroles, and indoles, providing available quantitative data and detailed experimental protocols.

Comparative Data of Organostannanes in Heterocyclic Synthesis

The following tables summarize the available quantitative data for the Stille cross-coupling reaction in the synthesis of pyridines, pyrroles, and indoles, comparing different organostannane reagents where possible. It is important to note that direct comparative studies under identical conditions are not always available in the literature. Therefore, reaction conditions are provided to offer context to the reported yields.

Pyridine Synthesis

The Stille coupling is a robust method for the synthesis of substituted pyridines. The choice of organostannane can be critical for achieving high yields, especially with challenging substrates.

Heterocyclic PrecursorOrganostannaneCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-4-iodopyridine2-(Tributylstannyl)pyridine-Pd(PPh₃)₄ (5 mol%)Toluene11016~80[3]
2-Bromo-4-iodopyridine2-(Tributylstannyl)pyridine-PdCl₂(PPh₃)₂ (3 mol%), CuI (10 mol%)DMF10012~85[3]
2-Bromo-4-iodopyridine2-(Tributylstannyl)pyridine-Pd₂(dba)₃ (2 mol%), AsPh₃ (8 mol%)Dioxane10024~75[3]

Note: Yields are estimated based on similar reactions and may vary.

Pyrrole Synthesis

N-protected stannylpyrroles are common precursors for the synthesis of functionalized pyrroles via Stille coupling. The nature of the protecting group and the organostannane can influence the reaction outcome.

Heterocyclic PrecursorOrganostannaneCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
N-Boc-2-bromopyrroleAryltrimethylstannane4-Methoxy-phenyltrimethyl-stannanePd(PPh₃)₄Toluene1101285
N-Boc-2-bromopyrroleAryltributylstannane4-Methoxy-phenyltributyl-stannanePd(PPh₃)₄Toluene1102475

Note: This is a representative comparison; yields can vary based on the specific aryl halide and reaction conditions.

Indole Synthesis

Stannylated indoles are versatile building blocks for the synthesis of complex indole alkaloids and other biologically active molecules. The position of the stannyl group and the choice of reaction partners are key considerations.

Heterocyclic PrecursorOrganostannaneCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
5-BromoindoleHexabutylditin-PdCl₂(PPh₃)₂Toluene1101678 (of 5-tributylstannylindole)[4]
6-BromoindoleHexabutylditin-PdCl₂(PPh₃)₂Toluene11016High (of 6-tributylstannylindole)[4]
5-TributylstannylindoleCyclopropanoyl chloride-PdCl₂(PPh₃)₂ (5 mol%)Toluene1101670[4]
o-BromoanilineTributyltin Hydride-AIBNToluene110285 (of o-(tributylstannyl)aniline)[5]
o-BromoanilineTrimethyltin Chloride-n-BuLi, TMEDATHF-78 to rt-95 (of o-(trimethylstannyl)aniline)[5]
N-Hexyl bromomaleimideo-(Tributylstannyl)aniline-Pd₂(dba)₃·CHCl₃, AsPh₃DMFrt2491[5]
N-Hexyl bromomaleimideo-(Trimethylstannyl)aniline-Pd₂(dba)₃·CHCl₃, AsPh₃DMFrt2493[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.

Protocol 1: Synthesis of 2-Bromo-4-(pyridin-2-yl)pyridine via Stille Coupling

This protocol describes the regioselective Stille coupling of 2-bromo-4-iodopyridine with 2-(tributylstannyl)pyridine, targeting the more reactive C-I bond.[3]

Materials:

  • 2-Bromo-4-iodopyridine (1.0 equiv)

  • 2-(Tributylstannyl)pyridine (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-4-iodopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous and degassed DMF via syringe.

  • Add 2-(tributylstannyl)pyridine to the reaction mixture via syringe.

  • Heat the reaction to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-bromo-4-(pyridin-2-yl)pyridine.

Protocol 2: General Procedure for Stille Coupling of 5- or 6-Tributylstannylindole with an Acid Chloride

This protocol provides a general method for the synthesis of acylindoles from tributylstannylindoles.[4]

Materials:

  • 5- or 6-Tributylstannylindole (1.3 equiv)

  • Acid chloride (1.0 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (5 mol%)

  • Anhydrous toluene

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon)

Procedure:

  • To a solution of the appropriate acid chloride (10 mmol) in anhydrous toluene (40 mL) under argon, add dichlorobis(triphenylphosphine)palladium(II) (140.4 mg, 0.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of 5- or 6-tributylstannylindole (5.3 g, 13 mmol) in 10 mL of toluene.

  • Heat the reaction mixture at 110 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired acylindole.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for organostannane-mediated heterocyclic synthesis and the decision-making process for selecting an appropriate organostannane.

Stille_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Halogenated Heterocycle & Organostannane Setup Combine Reactants & Catalyst in Solvent under Inert Atmosphere Reactants->Setup Catalyst_System Palladium Catalyst & Ligand/Additive Catalyst_System->Setup Solvent Anhydrous, Degassed Solvent Solvent->Setup Heating Heat to Reaction Temperature Setup->Heating Monitoring Monitor Progress (TLC, GC/MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Upon Completion Extraction Solvent Extraction Quenching->Extraction Tin_Removal Wash with KF(aq) to Remove Tin Byproducts Extraction->Tin_Removal Purification Column Chromatography Tin_Removal->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Organostannane_Selection Start Select Organostannane Reactivity Desired Reactivity? Start->Reactivity High_Reactivity High Reactivity->High_Reactivity High Moderate_Reactivity Moderate Reactivity->Moderate_Reactivity Moderate Toxicity Toxicity Concerns? Low_Toxicity Low Toxicity->Low_Toxicity Yes Acceptable_Toxicity Acceptable Toxicity->Acceptable_Toxicity No High_Reactivity->Toxicity Moderate_Reactivity->Toxicity Tributylstannane Consider Tributylstannane (Bu3SnR) Low_Toxicity->Tributylstannane Trimethylstannane Consider Trimethylstannane (Me3SnR) Acceptable_Toxicity->Trimethylstannane Other_Alkyl Consider Other Alkylstannanes (e.g., Propyl) Tributylstannane->Other_Alkyl

References

A Comparative Guide to Validating the Structure of Novel 2,4-Disubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of key analytical techniques for validating the structure of newly synthesized 2,4-disubstituted pyrimidines, a scaffold of significant interest in medicinal chemistry.

Spectroscopic and Crystallographic Techniques: A Comparative Overview

The definitive identification of a novel 2,4-disubstituted pyrimidine relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information to build a comprehensive structural profile. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Data Summary Tables

To illustrate the application of these techniques, we present comparative data for two isomeric diaminopyrimidines: 2,4-diaminopyrimidine and 4,6-diaminopyrimidine.

Table 1: ¹H and ¹³C NMR Spectral Data Comparison

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2,4-Diaminopyrimidine DMSO-d₆7.55 (d, 1H, H6), 5.85 (d, 1H, H5), 6.90 (br s, 2H, NH₂), 5.95 (br s, 2H, NH₂)164.5 (C4), 162.8 (C2), 156.2 (C6), 97.3 (C5)
4,6-Diaminopyrimidine DMSO-d₆7.85 (s, 1H, H2), 5.30 (s, 1H, H5), 6.30 (br s, 4H, 2xNH₂)162.5 (C4, C6), 157.0 (C2), 80.5 (C5)

Table 2: Mass Spectrometry Data Comparison

CompoundIonization ModeMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2,4-Diaminopyrimidine ESI+111.1 [M+H]⁺94, 67, 42
4,6-Diaminopyrimidine ESI+111.1 [M+H]⁺94, 67, 42

Table 3: FTIR Spectral Data Comparison

CompoundSample PrepKey Vibrational Frequencies (cm⁻¹)
2,4-Diaminopyrimidine KBr Pellet3450-3150 (N-H stretching), 1670-1640 (N-H bending), 1600-1450 (C=C and C=N stretching)
4,6-Diaminopyrimidine KBr Pellet3450-3150 (N-H stretching), 1660-1630 (N-H bending), 1590-1440 (C=C and C=N stretching)

Table 4: Single-Crystal X-ray Crystallography Data for a 2,4-Disubstituted Pyrimidine Derivative

Parameter2,4-Diaminopyrimidin-1-ium monoglutarate monohydrate[1]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.345
b (Å)8.992
c (Å)14.123
β (°)108.56
Volume (ų)1243.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • ¹H NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 30-45°.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, or until a satisfactory signal-to-noise ratio is achieved.

  • ¹³C NMR Data Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Technique: Proton-decoupled.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.

  • Data Analysis: Process the raw data using appropriate software. Calibrate the chemical shifts using the residual solvent peak as an internal reference.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Ionization Mode: Positive or negative ion mode, depending on the analyte.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Scan Range: A range appropriate to detect the expected molecular ion, typically m/z 50-500.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the compound's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.5 mm in each dimension) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other geometric parameters.

Mandatory Visualization

General Workflow for Structure Elucidation

The following diagram illustrates a typical workflow for the structural validation of a novel chemical compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity & Stereochemistry Purification->NMR FTIR FTIR Spectroscopy - Functional Groups Purification->FTIR XRay X-ray Crystallography - 3D Structure (if crystalline) Purification->XRay If crystals form Data_Analysis Data Interpretation & Comparison MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis XRay->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Consistent Data Structure_Incorrect Structure Incorrect/ Ambiguous Data_Analysis->Structure_Incorrect Inconsistent Data Structure_Incorrect->Synthesis Re-evaluate Synthesis/ Purification

A generalized workflow for the synthesis, purification, and structural elucidation of a novel chemical compound.
EGFR Signaling Pathway with Pyrimidine Inhibitor

Many 2,4-disubstituted pyrimidines are investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The diagram below illustrates this pathway and the inhibitory action of a pyrimidine-based drug.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine_Inhibitor 2,4-Disubstituted Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits (ATP-binding site)

Simplified EGFR signaling pathway and the inhibitory action of a 2,4-disubstituted pyrimidine.

References

A Comparative Guide to the Biological Activity of Novel Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of therapeutic applications.[1][2] Its versatile structure allows for diverse chemical modifications, leading to the development of novel derivatives with enhanced biological activities. This guide provides an objective comparison of recently developed pyrimidine-based compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of several novel pyrimidine-based compounds, offering a clear comparison of their potency.

Compound ID/SeriesTarget/ActivityCell Line/OrganismKey Findings (IC50/MIC)Reference
Anticancer Agents
Imidazole–pyrimidine–sulfonamide hybrids (88, 89)EGFR/HER2 InhibitionVarious Cancer Cell LinesCompound 88: HER2 IC50 = 81 ng/mL, EGFR-L858R IC50 = 59 ng/mL, EGFR-T790M IC50 = 49 ng/mL[1]
Fused 1,4-benzodioxane pyrimidine (131)AntiproliferativeA549, HepG2, U937, Y79HepG2 IC50 = 0.11 µM, U937 IC50 = 0.07 µM[1]
Pyrido[2,3-d]pyrimidine derivatives (4, 11)PIM-1 Kinase InhibitionMCF-7, HepG2Compound 4 (MCF-7) IC50 = 0.57 µM; Compound 11 (HepG2) IC50 = 0.99 µM[3]
Chromeno[2,3-d]pyrimidin-6-one (3)AntiproliferativeVarious Cancer Cell LinesIC50 values ranging from 1.61 to 2.02 µM[4]
Antimicrobial Agents
Pyrrole-fused pyrimidine (4g)Antitubercular (InhA inhibitor)Mycobacterium tuberculosisMIC = 0.78 µg/mL[5]
Pyrimidines of 6-chlorobenzimidazolesAntibacterialB. subtilis, S. aureus, P. mirabilis, E. coliSignificant zones of inhibition at 50 & 100 µg/ml[6]
Fused Pyrimidine and Pyridine derivatives (6)AntimicrobialVarious strainsPromising antimicrobial agent[7]
Anti-inflammatory Agents
Pyrimidine derivatives (L1, L2)COX-2 InhibitionTHP-1 cellsHigh selectivity towards COX-2, comparable to meloxicam[8][9]
Pyrimidin-4-yl-benzimidazole/pyrazole (2a)COX-2 Inhibition-IC50 = 3.5 µM[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

1. MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine-based compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11][12]

  • Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[12] The amount of formazan produced is proportional to the number of viable cells.[6]

2. Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory effect of pyrimidine compounds on specific enzymes.[13][14]

  • Reagent Preparation: Prepare stock solutions of the purified enzyme, substrate, and pyrimidine-based inhibitor in an appropriate assay buffer.[14]

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to varying concentrations of the inhibitor. Incubate for 15-30 minutes at a constant temperature to allow for binding.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of the substrate.[14]

  • Kinetic Measurement: Immediately measure the change in absorbance or luminescence over time using a spectrophotometer or microplate reader.[14][15]

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration to determine parameters like IC50.[14]

3. Antimicrobial Disk Diffusion Assay

This method is used to assess the antimicrobial activity of the synthesized compounds.[6][16]

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Evenly spread the microbial suspension over the surface of an agar plate.

  • Disk Application: Impregnate sterile paper discs with known concentrations of the pyrimidine derivatives (e.g., 50 µg/ml and 100 µg/ml) and place them on the agar surface.[6]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C for bacteria).[6]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

Visualizing Molecular Pathways and Workflows

Experimental Workflow for Biological Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Lead Identification a Synthesis of Novel Pyrimidine Derivatives b Structural Confirmation (IR, NMR, Mass Spec) a->b c Anticancer Screening (MTT Assay) b->c Test Compounds d Antimicrobial Screening (Disk Diffusion, MIC) b->d Test Compounds e Anti-inflammatory Screening (COX Inhibition Assay) b->e Test Compounds f Enzyme Inhibition Assays c->f h IC50 / MIC Determination c->h d->h e->f e->h g Signaling Pathway Analysis f->g i Structure-Activity Relationship (SAR) h->i j Identification of Lead Compounds i->j

Caption: Workflow for screening novel pyrimidine compounds.

Simplified JAK-STAT Signaling Pathway and Inhibition

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK2 receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Gene Transcription (Proliferation, Inflammation) nucleus->gene Initiates inhibitor Pyrimidine-based JAK2 Inhibitor inhibitor->jak Inhibits

Caption: Inhibition of the JAK-STAT pathway by a pyrimidine compound.

References

Safety Operating Guide

Proper Disposal of 2-Methylthio-4-(tributylstannyl)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical guidance for the proper disposal of 2-Methylthio-4-(tributylstannyl)pyrimidine (CAS No. 123061-49-4), a biochemical reagent. This procedural guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and management of this compound and its associated waste, fostering a secure and compliant laboratory environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is critical to be fully aware of the potential hazards and to implement stringent safety measures. The following personal protective equipment (PPE) is mandatory when handling this compound and its waste:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Work in a certified chemical fume hood to avoid inhalation of any dust or vapors.

In the event of exposure, follow these first-aid measures immediately:

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Hazard Profile of a Structurally Similar Compound

The following table summarizes the hazard information for 2-(Tributylstannyl)pyrimidine, which should be considered as a proxy for the potential hazards of this compound.

Hazard ClassificationDescription
Acute Toxicity, Oral Toxic if swallowed
Acute Toxicity, Dermal Harmful in contact with skin
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation
Reproductive Toxicity May damage fertility or the unborn child
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment (Acute) Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic) Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Procedure

The proper disposal of this compound waste is crucial to prevent harm to personnel and the environment. All waste contaminated with this compound must be treated as hazardous waste.

Step 1: Waste Segregation and Collection

  • Waste Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid. The container must be clearly labeled.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep organotin waste separate from other organic and inorganic waste.

Step 2: On-site Storage

  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and well-ventilated.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

Step 3: Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[2][3]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste management.[1]

Experimental Workflow for Disposal

DisposalWorkflow cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Waste in a Designated, Labeled Container A->C B Work in a Chemical Fume Hood B->C D Segregate from Incompatible Waste Streams C->D E Securely Seal the Waste Container D->E F Store in a Designated Satellite Accumulation Area E->F G Utilize Secondary Containment F->G H Contact EHS for Professional Disposal G->H I Maintain Disposal Records H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-Methylthio-4-(tributylstannyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Methylthio-4-(tributylstannyl)pyrimidine. The following procedures are designed to minimize risk and ensure a safe laboratory environment when working with this highly toxic organotin compound.

Hazard Identification and Personal Protective Equipment (PPE)

Primary Hazards Include:

  • Toxicity if swallowed or in contact with skin.[2]

  • Causes serious skin and eye irritation.[2][3]

  • May cause respiratory irritation.[2][3]

  • Danger of serious damage to health through prolonged or repeated exposure.[2]

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.[1][4]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and vapors.[1][4]
Body Protection Flame-retardant laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection Work exclusively within a certified chemical fume hood.To prevent inhalation of vapors or aerosols.[1]

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step operational plan is critical to ensure safety.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Fume Hood Area gather_ppe Don Appropriate PPE prep_area->gather_ppe prep_materials Prepare Materials & Glassware gather_ppe->prep_materials transfer Transfer Reagent via Syringe prep_materials->transfer reaction Perform Reaction transfer->reaction quench Quench Reaction reaction->quench decontaminate_glassware Decontaminate Glassware quench->decontaminate_glassware dispose_waste Dispose of Liquid & Solid Waste decontaminate_glassware->dispose_waste clean_area Clean Work Area dispose_waste->clean_area

Caption: Workflow for handling this compound.

Step-by-Step Procedure:

  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure all necessary PPE is worn correctly before entering the designated area.

    • All glassware must be thoroughly dried, and solvents should be anhydrous.[1]

  • Handling and Use:

    • Due to its air sensitivity, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen).

    • Use a syringe or cannula for transferring the reagent to minimize exposure.[1]

    • If weighing is necessary, do so in a closed container or within the fume hood.

    • Conduct the reaction in a well-ventilated fume hood with the sash positioned as low as possible.[1]

  • Post-Reaction Work-up:

    • Quench the reaction carefully, following the specific requirements of your experimental protocol.

    • Be aware that organotin byproducts will be present in the reaction mixture and require careful handling during purification.

Decontamination and Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety. All waste containing this compound and its byproducts must be treated as hazardous.

Disposal Workflow:

cluster_waste_collection Waste Collection cluster_decontamination Decontamination cluster_disposal Final Disposal liquid_waste Collect Liquid Waste label_waste Label Waste Containers liquid_waste->label_waste solid_waste Collect Solid Waste solid_waste->label_waste rinse_glassware Rinse Glassware with Solvent collect_rinse Collect Rinse Solvent rinse_glassware->collect_rinse collect_rinse->liquid_waste store_waste Store in Secondary Containment label_waste->store_waste dispose_via_ehs Dispose via EHS store_waste->dispose_via_ehs

Caption: Disposal workflow for organotin-containing waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation and Collection:

    • Liquid Waste: Collect all liquid waste containing the organotin compound, including reaction mixtures and solvent rinses, in a designated, labeled, and sealed hazardous waste container.

    • Solid Waste: Contaminated consumables such as gloves, syringe needles, and silica gel should be collected in a separate, clearly labeled hazardous waste container.

  • Decontamination of Glassware:

    • Rinse all glassware that has come into contact with the organotin reagent with a suitable organic solvent (e.g., hexanes or toluene) multiple times.[1]

    • Collect the rinse solvent as hazardous liquid waste.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand.

    • Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

    • Clean the spill area thoroughly.

  • Final Disposal:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.

    • Store waste containers in a designated, well-ventilated area, preferably in secondary containment, until they can be collected by EHS for proper disposal.

Consult your institution's specific guidelines for hazardous waste disposal, as regulations may vary.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.